N,N-Dicyclobutylbenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-cyclobutylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16(14-8-4-9-14)15-10-5-11-15/h1-3,6-7,14-15H,4-5,8-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIXJRRKOLDATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC2=CC=CC=C2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440755 | |
| Record name | N,N-DICYCLOBUTYLBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-42-5 | |
| Record name | N,N-DICYCLOBUTYLBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N-Dicyclobutylbenzylamine
This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-dicyclobutylbenzylamine, a disubstituted benzylamine with potential applications in pharmaceutical and materials science research. The information is intended for an audience of researchers, scientists, and professionals in drug development. This document outlines two core synthetic strategies: reductive amination and N-alkylation, presenting detailed experimental protocols and a comparative analysis of these methodologies.
Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal chemical transformations:
-
Reductive Amination: This widely used method involves the reaction of a secondary amine, in this case, dicyclobutylamine, with an aldehyde, benzaldehyde, to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.
-
N-Alkylation: This classical approach to amine synthesis involves the nucleophilic substitution reaction between a secondary amine (dicyclobutylamine) and a benzyl halide, such as benzyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrohalic acid byproduct.
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound, allowing for a direct comparison of the methodologies.
| Parameter | Reductive Amination | N-Alkylation |
| Reactants | Dicyclobutylamine, Benzaldehyde | Dicyclobutylamine, Benzyl Chloride |
| Reagents | Sodium Triacetoxyborohydride, Acetic Acid | Potassium Carbonate |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Reaction Temperature | Room Temperature (approx. 20-25°C) | 80°C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Stoichiometry (Amine:Electrophile) | 1 : 1.1 | 1 : 1.1 |
| Work-up | Aqueous sodium bicarbonate wash, extraction | Filtration, evaporation |
| Purification | Flash column chromatography | Flash column chromatography |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound via reductive amination and N-alkylation.
Protocol 1: Reductive Amination of Benzaldehyde with Dicyclobutylamine
Materials:
-
Dicyclobutylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dicyclobutylamine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM).
-
Add benzaldehyde (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: N-Alkylation of Dicyclobutylamine with Benzyl Chloride
Materials:
-
Dicyclobutylamine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filter funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyclobutylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile (ACN) to the flask.
-
Add benzyl chloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80°C and maintain it under reflux for 8-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualized Workflow
The following diagram illustrates the general experimental workflow for the reductive amination synthesis of this compound.
physical and chemical properties of N,N-Dicyclobutylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dicyclobutylbenzylamine is a tertiary amine whose specific physical, chemical, and biological properties are not extensively documented in publicly available literature. This technical guide provides a detailed overview of its predicted characteristics and outlines experimental protocols for its synthesis and analysis. The information herein is extrapolated from data on analogous tertiary amines and benzylamine derivatives, offering a foundational resource for researchers initiating studies on this compound. This document covers predicted physicochemical properties, a detailed methodology for synthesis via reductive amination, and standard analytical procedures for characterization. Furthermore, it includes visualizations of a general synthetic workflow and a potential biological signaling pathway to guide future research and hypothesis development.
Introduction
Tertiary amines are a crucial class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and as synthetic intermediates.[1] The this compound molecule, characterized by a benzyl group and two cyclobutyl moieties attached to a central nitrogen atom, presents a unique structural motif. While specific data for this compound is scarce, its structure suggests potential biological activity, drawing from the known pharmacological profiles of other benzylamine derivatives which have shown promise as antimycotic and antibacterial agents, and even as potential therapeutics for neurodegenerative diseases.[2][3][4][5] This guide aims to bridge the information gap by providing a comprehensive theoretical and practical framework for researchers interested in this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₁₅H₂₃N | - |
| Molecular Weight | 217.35 g/mol | - |
| Boiling Point | ~300-320 °C | Extrapolation from similar tertiary amines |
| Melting Point | Not available | - |
| Density | ~0.95 - 1.05 g/cm³ | Based on similar tertiary amines |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | General solubility of tertiary amines |
| pKa (conjugate acid) | ~9-11 | Typical range for cyclic tertiary amines[8] |
| LogP | ~4-5 | Computational prediction |
Experimental Protocols
Synthesis of this compound via Reductive Amination
Reductive amination is a widely used and effective method for the synthesis of tertiary amines.[1][9] This protocol describes a general procedure for the synthesis of this compound from benzaldehyde and dicyclobutylamine.
Reaction Scheme:
Benzaldehyde + Dicyclobutylamine --(Reducing Agent)--> this compound
Materials:
-
Benzaldehyde
-
Dicyclobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[9]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask, add dicyclobutylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.[10]
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.
GC-MS is a powerful tool for the analysis of volatile compounds like tertiary amines.[11][12]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating amines.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
Expected Results:
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 217. Characteristic fragmentation patterns for benzylamines include cleavage at the benzylic C-N bond, leading to a prominent peak at m/z 91 (tropylium ion).
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and multiplets for the protons of the cyclobutyl rings.[13][14]
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzyl and cyclobutyl groups. The carbon attached to the nitrogen is expected to be deshielded.[13][14]
FTIR spectroscopy can confirm the presence of specific functional groups.
-
As a tertiary amine, this compound will not exhibit N-H stretching bands that are characteristic of primary and secondary amines (typically found around 3300-3500 cm⁻¹).[15][16][17]
-
The spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and C-N stretching vibrations (around 1020-1250 cm⁻¹).[18]
Mandatory Visualizations
References
- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. agilent.com [agilent.com]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 14. tutorchase.com [tutorchase.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. orgchemboulder.com [orgchemboulder.com]
The Inferred Mechanism of Action of N,N-Dicyclobutylbenzylamine in Organic Reactions: A Technical Guide
Introduction
N,N-Dicyclobutylbenzylamine is a tertiary amine characterized by the presence of two bulky dicyclobutyl groups and a benzyl group attached to the nitrogen atom. This molecular architecture strongly suggests that it functions as a sterically hindered, non-nucleophilic base. In organic synthesis, such bases are indispensable reagents capable of selectively removing protons (acting as a Brønsted-Lowry base) without competing in nucleophilic substitution reactions. This technical guide will explore the inferred mechanism of action of this compound, its likely applications, and provide representative experimental data and protocols based on analogous, well-established bulky amines.
The core principle behind the action of sterically hindered amines is the significant steric bulk surrounding the nitrogen's lone pair of electrons.[1] While this lone pair remains available to abstract small electrophiles, particularly protons, the bulky substituents physically obstruct its approach to larger electrophilic centers, such as the carbon atom of an alkyl halide.[2][3] This selectivity is crucial in a multitude of organic transformations where nucleophilic side reactions are undesirable.[4]
Core Mechanism: Sterically Hindered Proton Abstraction
The primary mechanism of action for a bulky amine like this compound is as a proton scavenger.[5] In a typical acid-base reaction, the lone pair of electrons on the nitrogen atom of the amine abstracts a proton from an acidic substrate. This process is fundamental to many organic reactions, including elimination reactions, enolate formation, and the neutralization of acids generated in situ.
The key feature of this compound, inferred from its structure, is its non-nucleophilicity. While the nitrogen atom is basic, the two bulky dicyclobutyl groups and the benzyl group create a congested environment that prevents the nitrogen from acting as a nucleophile.[6] This is in contrast to less hindered amines, which can compete with other nucleophiles in a reaction mixture, leading to undesired side products.
Potential Applications in Organic Synthesis
Based on the proposed mechanism of action, this compound could be a valuable reagent in a variety of organic reactions. Its applications would likely mirror those of other well-known bulky, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) and 2,2,6,6-tetramethylpiperidine (TMP).[7][8]
Elimination Reactions
In elimination reactions, a base is used to remove a proton, leading to the formation of a double bond. A non-nucleophilic base is often preferred to minimize competing substitution reactions (SN2). This compound would be expected to efficiently promote E2 eliminations, particularly where the substrate is sensitive to nucleophilic attack.
Peptide Coupling
In peptide synthesis, carbodiimides are often used to activate carboxylic acids for amide bond formation. This process generates an acidic byproduct that must be neutralized. A bulky, non-nucleophilic base is ideal for this purpose as it will not react with the activated carboxylic acid intermediate.[4][5]
Enolate Formation
The formation of enolates from ketones, esters, and other carbonyl compounds is a cornerstone of carbon-carbon bond formation. While strong bases like lithium diisopropylamide (LDA) are often used, moderately basic, non-nucleophilic amines can be employed in specific contexts, such as in directed aldol reactions.[1]
Protecting Group Chemistry
The protection and deprotection of functional groups are common strategies in multi-step synthesis. Bulky bases are often used to facilitate these transformations, for example, in the silylation of alcohols, where the base neutralizes the generated acid without interfering with the silylating agent.
Illustrative Quantitative Data
The following table summarizes representative data for reactions where a bulky, non-nucleophilic base is employed. These values are based on typical outcomes for bases like DIPEA and are provided for illustrative purposes.
| Reaction Type | Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| E2 Elimination | 2-Bromooctane | - | DIPEA | DMF | 80 | 4 | 85 | [6] |
| Peptide Coupling | Boc-Ala-OH | H-Gly-OMe, HATU | DIPEA | DCM | 25 | 2 | 95 | [4] |
| Silylation | Benzyl alcohol | TBDMSCl | DIPEA | DCM | 25 | 1 | 98 | [1] |
Representative Experimental Protocols
The following are example protocols for reactions where a bulky, non-nucleophilic base like this compound would be expected to perform well.
Protocol 1: Dehydrohalogenation of an Alkyl Halide
Objective: To synthesize an alkene via an E2 elimination reaction.
Procedure:
-
To a solution of the alkyl halide (1.0 eq) in an appropriate solvent (e.g., DMF or acetonitrile), add this compound (1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Silylation of a Primary Alcohol
Objective: To protect a primary alcohol as a silyl ether.
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and a silylating agent (e.g., TBDMSCl, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add this compound (1.2 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the silyl ether by flash column chromatography.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, its molecular structure provides a strong basis for predicting its function as a sterically hindered, non-nucleophilic base. Its mechanism of action is centered on the ability of the nitrogen's lone pair to selectively abstract protons while being sterically shielded from participating in nucleophilic attacks. This characteristic makes it a potentially valuable tool for a range of organic transformations, including elimination reactions, peptide synthesis, and the manipulation of protecting groups. Further research into the specific properties and applications of this compound is warranted to fully elucidate its role in modern organic synthesis.
References
- 1. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. N,N-Diisopropylethylamine | 7087-68-5 | Benchchem [benchchem.com]
- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. What is 2,2,6,6-Tetramethylpiperidine?_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
Spectroscopic Characterization of N,N-Dicyclobutylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N,N-Dicyclobutylbenzylamine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines the expected spectroscopic data based on the analysis of structurally similar molecules and fundamental spectroscopic principles. It also includes detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl (CH₂) | ~3.60 | Singlet | 2H |
| Cyclobutyl (CH-N) | ~2.50 | Multiplet | 2H |
| Cyclobutyl (CH₂) | 1.60 - 2.00 | Multiplet | 12H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C, quat.) | ~140 |
| Aromatic (CH) | 128 - 130 |
| Benzyl (CH₂) | ~58 |
| Cyclobutyl (CH-N) | ~55 |
| Cyclobutyl (CH₂) | 25 - 30 |
| Cyclobutyl (CH₂) | ~18 |
Table 3: Predicted IR Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-N (Stretch) | 1000 - 1250 | Medium |
| C-H (oop bend, monosubst. benzene) | 690 - 710 and 730 - 770 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment |
| 243 | [M]⁺ (Molecular Ion) |
| 186 | [M - C₄H₇]⁺ |
| 152 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
-
Sample Preparation (Liquid Film):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Acquisition:
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via a gas chromatograph (GC-MS) would be suitable.
-
Ionization:
-
EI: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
ESI: The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.[4]
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Introduction to IR Spectra [webspectra.chem.ucla.edu]
- 3. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular structure of N,N-Dicyclobutylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N,N-Dicyclobutylbenzylamine is not a commercially available compound and has limited to no information in public chemical databases. This guide is a theoretical exploration based on the known properties and synthesis of analogous N-substituted benzylamines. The experimental protocols and data presented are predictive and require experimental validation.
Introduction
This compound is a tertiary amine characterized by a benzyl group and two cyclobutyl groups attached to a central nitrogen atom. While specific data for this compound is scarce, its structural similarity to other N,N-disubstituted benzylamines suggests potential applications in catalysis, as a synthetic intermediate, or in medicinal chemistry. This guide provides a theoretical framework for its synthesis, characterization, and potential properties, drawing parallels from well-documented analogous compounds.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring connected to a methylene bridge, which in turn is bonded to a nitrogen atom. This nitrogen is further substituted with two cyclobutyl rings.
Molecular Formula: C₁₅H₂₃N
Molecular Weight: 217.35 g/mol
Predicted Physicochemical Properties:
The following table summarizes the predicted physicochemical properties of this compound based on the known properties of structurally related compounds such as N,N-Dimethylbenzylamine and N,N-Dicyclohexylmethylamine.
| Property | Predicted Value | Notes |
| Boiling Point | 280-300 °C | Estimated based on the increased molecular weight and steric hindrance compared to N,N-Dicyclohexylmethylamine (b.p. 265 °C)[1]. |
| Density | ~0.93 g/mL | Estimated to be slightly higher than N,N-Dicyclohexylmethylamine (0.912 g/mL)[1]. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone) | Typical for tertiary amines of this size. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar N,N-disubstituted benzylamines. |
Proposed Synthesis
A plausible and common method for the synthesis of N,N-disubstituted benzylamines is through reductive amination. This involves the reaction of a primary amine with a ketone or aldehyde in the presence of a reducing agent. For this compound, a two-step synthesis starting from benzylamine is proposed.
3.1. Reaction Scheme
Step 1: Monosubstitution via Reductive Amination
Benzylamine reacts with cyclobutanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form N-cyclobutylbenzylamine.
Step 2: Disubstitution via Reductive Amination
The resulting secondary amine, N-cyclobutylbenzylamine, is then reacted with another equivalent of cyclobutanone and a reducing agent to yield the final product, this compound.
3.2. Detailed Experimental Protocol
Materials:
-
Benzylamine
-
Cyclobutanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Step 1: Synthesis of N-cyclobutylbenzylamine
-
To a solution of benzylamine (1 equivalent) in dichloromethane (DCM), add cyclobutanone (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude N-cyclobutylbenzylamine.
-
-
Step 2: Synthesis of this compound
-
Dissolve the crude N-cyclobutylbenzylamine (1 equivalent) in DCM.
-
Add cyclobutanone (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction as described in Step 1 (quenching, extraction, drying, and concentration).
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Proposed Characterization Workflow
The successful synthesis of this compound would require rigorous characterization to confirm its identity and purity. The following workflow outlines the key analytical techniques that should be employed.
Potential Signaling Pathways and Biological Activity
Given that some substituted benzylamines have been investigated for their effects on the central nervous system, it is conceivable that this compound could interact with various neuronal signaling pathways. The diagram below illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for psychoactive compounds. The bulky cyclobutyl groups might influence receptor binding affinity and selectivity.
References
literature review on N,N-Dicyclobutylbenzylamine synthesis
An In-depth Technical Guide to the Synthesis of N,N-Dicyclobutylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a tertiary amine with potential applications in pharmaceutical and materials science research. The document details the core synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.
Core Synthetic Strategies
The synthesis of this compound can be effectively achieved through two principal chemical transformations:
-
Reductive Amination: This widely-used method involves the reaction of a carbonyl compound (benzaldehyde) with a secondary amine (dicyclobutylamine) in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an iminium ion, which is subsequently reduced to the target tertiary amine.
-
N-Alkylation: This classical approach entails the direct alkylation of a secondary amine (dicyclobutylamine) with a suitable alkylating agent, such as a benzyl halide. The reaction typically proceeds via a nucleophilic substitution mechanism.
Comparative Analysis of Synthetic Routes
The choice of synthetic route may depend on various factors including the availability of starting materials, desired purity, scalability, and reaction conditions. The following table summarizes the key quantitative parameters associated with each method, based on representative literature procedures for analogous compounds.
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | Benzaldehyde, Dicyclobutylamine | Dicyclobutylamine, Benzyl Halide |
| Typical Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Not Applicable |
| Typical Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Acetonitrile (MeCN), Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature | Room Temperature to 80°C |
| Typical Reaction Time | 6 - 24 hours | 12 - 48 hours |
| Reported Yield Range | 70 - 95% | 60 - 85% |
| Purity (Post-Purification) | >98% | >97% |
Experimental Protocols
Method 1: Reductive Amination
This protocol is adapted from general procedures for reductive amination.[1][2][3][4][5]
Materials:
-
Benzaldehyde
-
Dicyclobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 equivalent) in the chosen solvent (e.g., EtOAc, 0.5 M), add dicyclobutylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with the solvent (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: N-Alkylation
This protocol is based on general principles of N-alkylation of secondary amines with benzyl halides.[6][7]
Materials:
-
Dicyclobutylamine
-
Benzyl chloride or Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of dicyclobutylamine (1.0 equivalent) in the chosen solvent (e.g., MeCN, 0.5 M), add the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the benzyl halide (1.1 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60°C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and EtOAc.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.
Caption: Reductive Amination Synthesis Pathway.
Caption: N-Alkylation Synthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of N,N-Dicyclobutylbenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected solubility characteristics of N,N-Dicyclobutylbenzylamine in common organic solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide is based on established principles of organic chemistry, including the "like dissolves like" rule and the known behavior of high molecular weight tertiary amines.[1][2] The information herein serves as a predictive framework to guide solvent selection for synthesis, purification, and formulation development involving this compound.
Predicted Solubility of this compound
The molecular structure of this compound, featuring two bulky, nonpolar cyclobutyl groups, a benzyl group, and a tertiary amine nitrogen, suggests it is a predominantly nonpolar, lipophilic molecule. While the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, the steric hindrance from the bulky alkyl groups and the lack of a hydrogen bond donor will influence its interaction with protic solvents.[3][4] Aliphatic amines generally exhibit significant solubility in organic solvents.[1][5] The solubility is expected to be highest in nonpolar and polar aprotic solvents, and lower in highly polar, protic solvents like water.
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Remarks |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar aromatic ring and alkyl groups of the solute will interact favorably with the nonpolar aromatic solvent ("like dissolves like").[2] |
| Aliphatic Hydrocarbons | Hexane, Heptane | High | The nonpolar cyclobutyl and benzyl groups will have strong van der Waals interactions with the nonpolar aliphatic solvent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organic compounds.[6] THF, being more polar, is expected to be an excellent solvent. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are capable of dissolving a wide range of organic compounds. However, some amines can be incompatible with chloroform and carbon tetrachloride.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These are polar aprotic solvents. While primary amines can react with ketones, tertiary amines are generally soluble.[1][2] |
| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that is expected to effectively solvate this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding network of alcohols may not favorably interact with the bulky, nonpolar structure of the amine.[6][7] Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents can dissolve a wide range of compounds. |
| Water | H₂O | Very Low | The large, hydrophobic structure of this compound will lead to very poor solubility in water.[5][6] The ability to form hydrogen bonds with water is minimal for tertiary amines.[4] |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, the isothermal shake-flask method is a reliable and commonly used technique.[8][9]
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[9]
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, let the vial stand in the temperature-controlled bath to allow the undissolved solid to settle.[9]
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of flask (L)) / Initial volume of supernatant (L)
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like this compound.
Caption: Workflow for determining the solubility of an organic compound.
References
- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
In-Depth Technical Guide on the Theoretical Studies of N,N-Dicyclobutylbenzylamine Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the conformational landscape of N,N-Dicyclobutylbenzylamine. Due to the absence of direct studies on this specific molecule, this guide synthesizes data from structurally analogous compounds, primarily sterically hindered N,N-dialkylbenzylamines. The content herein focuses on computational modeling, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography as the principal techniques for conformational analysis. Detailed experimental and computational protocols are provided to facilitate further research. All quantitative data from related systems are summarized, and logical workflows are visualized using the DOT language.
Introduction
This compound is a tertiary amine characterized by a benzyl group and two cyclobutyl substituents on the nitrogen atom. The conformational flexibility of this molecule is of significant interest in medicinal chemistry and materials science, as its three-dimensional structure can dictate its biological activity and physical properties. The steric hindrance imposed by the bulky cyclobutyl groups is expected to play a crucial role in determining the preferred spatial arrangement of the molecule. This guide explores the probable conformational preferences of this compound by examining theoretical and experimental data from analogous, sterically hindered benzylamines.
Theoretical Conformational Analysis
Computational chemistry provides powerful tools to predict the stable conformations of molecules and the energy barriers between them. For this compound, density functional theory (DFT) and ab initio methods are the most appropriate computational approaches.
Predicted Conformational Landscape
Based on studies of related N,N-dialkylbenzylamines, the conformational space of this compound is likely dominated by the rotation around the C(aryl)-C(benzyl) and C(benzyl)-N bonds. The key dihedral angles are:
-
τ1 (Cα-C1-C-N): Defines the orientation of the benzyl group relative to the phenyl ring.
-
τ2 (C1-C-N-Cβ): Defines the orientation of the dicyclobutylamino group.
Due to steric repulsion between the cyclobutyl groups and the phenyl ring, it is anticipated that the molecule will adopt a conformation where the nitrogen lone pair is oriented away from the phenyl ring. The cyclobutyl rings themselves will likely adopt a puckered conformation to minimize internal strain.
Quantitative Data from Analogous Systems
While specific data for this compound is unavailable, studies on N,N-dimethylbenzylamine and other sterically hindered amines provide valuable insights.[1][2][3]
| Molecule | Method | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Reference |
| N,N-Dimethylbenzylamine | PM3 | ~90° | ~180° (anti) | 0.0 | [1] |
| N,N-Dimethylbenzylamine | PM3 | ~90° | ~60° (gauche) | Higher Energy | [1] |
| tert-Butyldiisopropylamine | X-ray | - | C-N-C angles ~117° | - | |
| Di-1-adamantyl-exo-2-norbornylamine | X-ray | - | C-N-C angles ~118° | - | [4] |
Note: The table summarizes data from analogous systems to infer the behavior of this compound.
Experimental Protocols for Conformational Analysis
Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the conformational preferences in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5]
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR Spectroscopy:
-
Acquire a standard 1D 1H NMR spectrum to identify the chemical shifts of the benzyl and cyclobutyl protons.
-
Perform variable temperature (VT) NMR studies (e.g., from -60 °C to 100 °C) to observe any changes in the spectra that might indicate the presence of different conformers in equilibrium. Coalescence of signals at higher temperatures can be used to determine the energy barriers to rotation.
-
-
2D NMR Spectroscopy:
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within the benzyl and cyclobutyl groups.
-
Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. The presence of NOEs between specific protons of the cyclobutyl groups and the benzyl or phenyl moieties can provide direct evidence for their spatial proximity and thus the preferred conformation.
-
-
Data Analysis: Analyze the coupling constants and NOE intensities to deduce dihedral angles and internuclear distances, which can then be compared with computational models.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular conformation in the solid state.
Detailed Experimental Protocol:
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, ethyl acetate).
-
Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Synthesis of this compound
A plausible synthetic route to this compound is via reductive amination.[6][7][8][9]
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add dicyclobutylamine (1.0 eq.), benzaldehyde (1.0-1.2 eq.), and a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq.) portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Logical Workflow for Conformational Analysis
References
- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Non‐Planar Structures of Sterically Overcrowded Trialkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to N,N-Disubstituted Benzylamines: A Case Study on N,N-Dimethylbenzylamine
Disclaimer: Initial searches for "N,N-Dicyclobutylbenzylamine" did not yield specific information regarding its discovery, history, or experimental data. This suggests that it is not a widely studied compound. Therefore, this guide will focus on a representative and well-documented member of the N,N-disubstituted benzylamine class, N,N-Dimethylbenzylamine , to illustrate the core principles of synthesis, characterization, and potential biological interactions relevant to this chemical family.
Introduction to N,N-Disubstituted Benzylamines
N,N-disubstituted benzylamines are a class of organic compounds characterized by a benzyl group attached to a nitrogen atom, which is further substituted with two alkyl or aryl groups. These compounds are valuable intermediates in organic synthesis and have applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Their biological activity can be modulated by the nature of the substituents on the nitrogen atom, influencing properties such as receptor binding, enzyme inhibition, and pharmacokinetic profiles.
The general structure of an N,N-disubstituted benzylamine is shown below:
Where "Ph" represents a phenyl group, and R1 and R2 are alkyl or aryl substituents. In the case of the originally requested molecule, this compound, R1 and R2 would both be cyclobutyl groups. For our case study, N,N-Dimethylbenzylamine, R1 and R2 are both methyl groups.
Synthesis of N,N-Dimethylbenzylamine
The synthesis of N,N-dimethylbenzylamine can be achieved through various methods. A common and illustrative method is the reductive amination of benzaldehyde with dimethylamine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on common organic synthesis techniques.
Materials:
-
Benzaldehyde
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Methanol or another suitable solvent
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde in methanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of dimethylamine to the cooled solution while stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours to form the intermediate iminium ion.
-
Cool the reaction mixture again in an ice bath.
-
Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Quench the reaction by slowly adding water.
-
Acidify the mixture with hydrochloric acid to a pH of ~2 to protonate the amine.
-
Wash the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.
-
Basify the aqueous layer with a saturated sodium bicarbonate solution until the pH is >9.
-
Extract the product into diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylbenzylamine.
-
The product can be further purified by distillation.
Data Presentation: Synthesis Parameters
| Parameter | Value |
| Reactants | Benzaldehyde, Dimethylamine |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Acid-base extraction |
| Purification | Distillation |
Visualization of Synthesis and Hypothetical Signaling Pathway
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N,N-dimethylbenzylamine via reductive amination.
Caption: Synthesis workflow for N,N-dimethylbenzylamine.
Hypothetical Signaling Pathway Involvement
While there is no specific signaling pathway information for this compound or N,N-Dimethylbenzylamine in the provided search context, many benzylamine derivatives are designed to interact with biological targets. The following diagram illustrates a hypothetical mechanism where an N,N-disubstituted benzylamine acts as an antagonist to a G-protein coupled receptor (GPCR). This is a common mechanism for psychoactive drugs and other therapeutics.
Methodological & Application
The Utility of N,N-Dicyclobutylbenzylamine in Catalytic Cross-Coupling Reactions: A Review of Current Literature
A comprehensive review of scientific databases and chemical literature reveals a notable absence of studies detailing the application of N,N-Dicyclobutylbenzylamine as a primary catalyst or ligand in cross-coupling reactions. While the field of cross-coupling catalysis is rich with a diverse array of nitrogen-containing ligands and catalysts, this compound does not appear to be a documented participant in widely-used methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira couplings.
This lack of specific data prevents the creation of detailed application notes and experimental protocols for this compound in this context. Researchers and drug development professionals seeking to employ novel catalytic systems are encouraged to consult literature on structurally related, well-established catalysts.
General Principles of Amine Ligands in Cross-Coupling
While no specific information exists for this compound, it is instructive to consider the general roles that bulky, electron-rich amines can play in catalytic cycles. Typically, tertiary amines can serve as:
-
Bases: To facilitate deprotonation of precursors and activate the catalyst.
-
Ligands: To stabilize the metal center, modulate its electronic properties, and influence the steric environment of the reaction, thereby affecting yield and selectivity.
-
Reductants: In some cases, to reduce a metal precatalyst to its active catalytic state.
The structure of this compound, with its sterically hindered dicyclobutyl groups and the benzyl moiety, suggests potential for it to act as a bulky ligand. The steric hindrance could favor reductive elimination and prevent catalyst deactivation pathways.
Established Amine-Based Systems in Cross-Coupling
For researchers interested in amine-based catalysts, a wealth of information is available for other classes of compounds. For instance, the Buchwald-Hartwig amination, a cornerstone of C-N bond formation, heavily relies on palladium catalysts supported by bulky, electron-rich phosphine ligands, and often utilizes bulky amine bases.[1][2]
More directly relevant to the user's query, recent research has explored the use of simple alkylamines as both ligands and bases in nickel-catalyzed photoredox cross-coupling reactions. For example, tert-butylamine has been successfully employed as a bifunctional additive, demonstrating efficacy in C-O and C-N bond formation.[3][4][5]
Hypothetical Catalytic Cycle
While purely speculative in the absence of experimental data for this compound, a hypothetical workflow for its investigation as a ligand in a generic palladium-catalyzed cross-coupling reaction is presented below. This workflow is based on established procedures for catalyst screening.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Dibenzylamine in Pharmaceutical Synthesis
Introduction
Dibenzylamine (DBA) is a versatile secondary amine that serves as a crucial intermediate and protecting group in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its application is particularly notable in the production of β-lactam antibiotics, such as penicillin, and in the stereoselective synthesis of complex peptide structures.[2][4][5][6] The benzyl groups of DBA offer steric hindrance and can be readily removed under specific conditions, making it an effective protecting group for primary amines. This document provides detailed application notes and experimental protocols for the use of Dibenzylamine in pharmaceutical synthesis.
I. Application Notes
1. Amine Protection in β-Lactam Synthesis
Dibenzylamine is widely employed as a protecting group for the nitrogen atom in the synthesis of β-lactam rings, which are the core structural motif of penicillin and cephalosporin antibiotics.[2][4] The dibenzyl group is stable under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenation.
A key application is in the synthesis of β-lactam-containing pseudopeptides.[4] In this context, a dibenzyl-protected amino acid, such as serine, can be coupled with another amino acid to form a dipeptide precursor. The subsequent intramolecular cyclization to form the β-lactam ring is often achieved through a Mitsunobu reaction, which proceeds with high stereoselectivity.[4] The use of the dibenzyl protecting group is essential for the successful outcome of this reaction.[4]
2. Intermediate in Penicillin Synthesis
Dibenzylamine is a key intermediate in the industrial synthesis of penicillins.[2][5][6] While the precise, proprietary details of large-scale penicillin production are not fully public, the role of dibenzylamine is understood to be in the construction of the penicillin backbone. It is used to introduce the nitrogen atom at a specific position in the molecule, and the benzyl groups are later removed in the final stages of the synthesis.[5] The high purity of dibenzylamine is critical in these processes to ensure the safety and efficacy of the final antibiotic product.[2]
3. Synthesis of Other Biologically Active Molecules
Beyond β-lactams, dibenzylamine is a precursor in the synthesis of a range of other pharmaceutical compounds.[1][3][7] It is used in the preparation of antihistamines, antimalarial drugs, and other complex organic molecules.[7] Its utility stems from its reactivity as a nucleophile and its ability to participate in various carbon-nitrogen bond-forming reactions.[3]
II. Quantitative Data Summary
The following table summarizes the reported yields for key reactions involving dibenzylamine in the synthesis of β-lactam pseudopeptides.
| Reaction Step | Substrate | Protecting Group | Key Reagents | Solvent | Yield (%) | Reference |
| Mitsunobu Cyclization for β-Lactam Formation | Dibenzyl-protected serine-containing dipeptides | Dibenzyl | DIAD, PPh₃ | THF | High | [4] |
| N-Debenzylation | β-Lactam pseudopeptides | Dibenzyl | H₂-Pd/C (10%) | EtOH/EtOAc | Not Specified | [4] |
| Mono-debenzylation of Dibenzylamines | Various N,N-dibenzyl amino acids and esters | Dibenzyl | HCOONH₄, 10% Pd/C | Methanol | 80-95 |
III. Experimental Protocols
Protocol 1: Synthesis of a β-Lactam Pseudopeptide via Mitsunobu Cyclization of a Dibenzyl-Protected Serine Dipeptide
This protocol describes a general procedure for the intramolecular cyclization of a dibenzyl-protected serine-containing dipeptide to form a β-lactam ring, followed by deprotection.
Materials:
-
Dibenzyl-protected serine-containing dipeptide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Mitsunobu Cyclization: a. Dissolve the dibenzyl-protected serine-containing dipeptide (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to isolate the dibenzyl-protected β-lactam pseudopeptide.
-
N-Debenzylation (Catalytic Hydrogenation): a. Dissolve the purified dibenzyl-protected β-lactam pseudopeptide in a mixture of ethanol and ethyl acetate (e.g., 5% EtOH in EtOAc). b. Add a catalytic amount of 10% Palladium on carbon (typically 10-20% by weight of the substrate). c. Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator). d. Stir the reaction vigorously at room temperature for 12-48 hours, monitoring the reaction by TLC. e. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. f. Wash the Celite pad with the solvent mixture. g. Concentrate the filtrate under reduced pressure to yield the deprotected β-lactam pseudopeptide. h. Further purification can be performed by recrystallization or chromatography if necessary.
IV. Diagrams
Caption: Experimental workflow for the synthesis of β-lactam pseudopeptides.
Caption: Role of Dibenzylamine in pharmaceutical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzylamine BP EP USP CAS 103-49-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 6. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Application Notes and Protocols for N,N-Dialkylbenzylamine Mediated Reactions
Disclaimer: Extensive literature searches did not yield specific experimental data for N,N-Dicyclobutylbenzylamine. The following application notes and protocols are based on analogous sterically hindered amines, such as tert-butylamine, and general principles of transition metal-catalyzed cross-coupling reactions. These guidelines are intended to serve as a starting point for researchers and drug development professionals investigating the potential of this compound or similar bulky amines as ligands and/or bases in catalysis.
Introduction
Sterically hindered amines are crucial components in modern synthetic organic chemistry, often serving dual roles as both a base and a ligand in transition metal-catalyzed reactions.[1][2] Bulky N,N-dialkylbenzylamines, like the subject this compound, are a class of compounds with the potential to influence the efficiency and selectivity of cross-coupling reactions. Their significant steric profile can promote reductive elimination and prevent catalyst deactivation, which is beneficial in challenging coupling reactions.[3] These notes provide a general framework for the experimental setup, execution, and analysis of reactions potentially mediated by such amines, drawing parallels from established nickel-photoredox and palladium-catalyzed systems.[1][4]
Potential Applications
Based on analogous compounds, this compound could be investigated for its efficacy in various cross-coupling reactions, including:
-
C-N Cross-Coupling (Buchwald-Hartwig Amination): Formation of carbon-nitrogen bonds between aryl halides/triflates and amines, amides, or other nitrogen nucleophiles.[4][5]
-
C-O Cross-Coupling: Synthesis of aryl ethers from aryl halides and alcohols or phenols.
-
Nickel-Photoredox Catalysis: Acting as a bifunctional additive (base and ligand) in visible-light-mediated cross-coupling reactions.[1][2]
Experimental Protocols
The following are generalized protocols for evaluating this compound in nickel- and palladium-catalyzed C-N cross-coupling reactions.
3.1. General Protocol for Nickel-Catalyzed Photoredox C-N Cross-Coupling
This protocol is adapted from methodologies using bulky amines as bifunctional additives.[1][2]
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Amine nucleophile (e.g., morpholine)
-
This compound
-
Nickel catalyst precursor (e.g., NiBr₂·glyme)
-
Photocatalyst (e.g., 4CzIPN)
-
Anhydrous solvent (e.g., dimethylacetamide - DMA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, add the aryl halide (0.2 mmol, 1.0 equiv.), NiBr₂·glyme (0.01 mmol, 5 mol%), and photocatalyst (0.001 mmol, 0.5 mol%) to a reaction vial equipped with a magnetic stir bar.
-
Add anhydrous DMA (0.4 mL).
-
Add the amine nucleophile (0.3 mmol, 1.5 equiv.) followed by this compound (0.26 mmol, 1.3 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a holder approximately 5 cm from a blue LED light source and stir at room temperature (or an elevated temperature, e.g., 60 °C, if necessary) for 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of EDTA, disodium salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
3.2. General Protocol for Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)
This protocol is based on general procedures for Buchwald-Hartwig amination where a bulky amine could act as a base.[1][4][6]
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine nucleophile (e.g., aniline)
-
This compound (as a base)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or sealed reaction vial
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.), the amine nucleophile (1.2 mmol, 1.2 equiv.), and this compound (2.0 mmol, 2.0 equiv.).
-
Add anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation
Quantitative data from reaction optimization and substrate scope studies should be summarized in tables for clarity and ease of comparison.
Table 1: Hypothetical Optimization of a Nickel-Catalyzed C-N Coupling Reaction
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Base | This compound | 85 |
| 2 | Base | K₂CO₃ | 45 |
| 3 | Base | NaOtBu | 92 |
| 4 | Catalyst Loading | 2.5 mol% NiBr₂·glyme | 75 |
| 5 | Temperature | Room Temperature | 68 |
| 6 | Solvent | Toluene | 55 |
Table 2: Hypothetical Substrate Scope for a Palladium-Catalyzed Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromoanisole | Aniline | 4-Methoxy-N-phenylaniline | 91 |
| 2 | 2-Chlorotoluene | Cyclohexylamine | N-(o-tolyl)cyclohexanamine | 78 |
| 3 | 4-Trifluoromethyl-bromobenzene | Morpholine | 4-(4-(Trifluoromethyl)phenyl)morpholine | 88 |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates a general workflow for the setup and analysis of the described cross-coupling reactions.
5.2. Proposed Catalytic Cycle
This diagram shows a plausible catalytic cycle for a Nickel-Photoredox C-N cross-coupling reaction, where a bulky amine can play a role.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. ES2644568T3 - Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus - Google Patents [patents.google.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: N,N-Dicyclobutylbenzylamine as a Ligand in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N,N-Dicyclobutylbenzylamine is a sterically hindered tertiary amine that holds potential as an ancillary ligand in organometallic chemistry. Its bulky dicyclobutyl groups can create a sterically demanding environment around a metal center, influencing the reactivity and selectivity of catalytic transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its prospective application as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While specific literature on this compound as a ligand is emerging, the protocols herein are based on well-established methodologies for similar bulky N-donor ligands.
Section 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction between benzaldehyde and dicyclobutylamine. This method is widely used for the preparation of tertiary amines from secondary amines and carbonyl compounds.[1][2]
Experimental Protocol: Reductive Amination
This protocol details the synthesis of this compound from benzaldehyde and dicyclobutylamine using sodium triacetoxyborohydride as the reducing agent.[3]
Materials:
-
Benzaldehyde (1.0 eq)
-
Dicyclobutylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[3]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Stir the solution at room temperature and add dicyclobutylamine (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.[4]
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the STAB slurry to the reaction mixture. The addition should be done in portions to control any potential exotherm.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Expected Yield: 85-95%
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Section 2: Application in Palladium-Catalyzed Buchwald-Hartwig Amination
Bulky, electron-rich ligands are known to be highly effective in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[5][6] The steric bulk of the this compound ligand is anticipated to promote the reductive elimination step and stabilize the active palladium(0) species, leading to efficient catalysis.
Application Note:
This compound can be employed as a ligand in the Buchwald-Hartwig amination of aryl halides with primary or secondary amines. The reaction typically utilizes a palladium precursor, a base, and an appropriate solvent. The bulky nature of the dicyclobutyl groups is expected to facilitate the coupling of sterically hindered substrates.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary amine, using this compound as the ligand.
Materials:
-
Aryl bromide (1.0 eq)
-
Primary amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Schiene tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%), this compound (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) to the tube.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the primary amine (1.2 eq) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
Table 1: Representative Data for Buchwald-Hartwig Amination using this compound as a Ligand
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | 4-Methyl-N-phenylaniline | 92 |
| 2 | 1-Bromo-4-methoxybenzene | Morpholine | 4-(4-Methoxyphenyl)morpholine | 88 |
| 3 | 2-Bromopyridine | Benzylamine | N-Benzylpyridin-2-amine | 85 |
| 4 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | N-Cyclohexyl-3,5-dimethylaniline | 90 |
Note: The data presented in this table is representative and based on typical yields for similar bulky N-donor ligands in Buchwald-Hartwig amination reactions.
Diagram of Catalytic Cycle:
Caption: Buchwald-Hartwig amination catalytic cycle.
Disclaimer: The application data and protocols provided are based on established principles in organometallic chemistry and are intended for guidance. Researchers should conduct their own optimization studies for specific substrates and reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
Application Notes and Protocol for Amide Synthesis Utilizing N,N-Dicyclobutylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of the amide bond is a cornerstone of organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, natural products, and materials. While numerous methods exist for amide bond formation, the development of novel protocols with improved efficiency, substrate scope, and milder reaction conditions remains a significant area of research. This document outlines a detailed protocol and application notes for the synthesis of amides from carboxylic acids and primary or secondary amines, employing N,N-Dicyclobutylbenzylamine as a hindered base. The use of a bulky, non-nucleophilic base is critical in many amide coupling reactions to facilitate the deprotonation of the carboxylic acid and neutralize the acid generated during the reaction without competing in the primary reaction pathway.
Reaction Principle
The protocol described here utilizes a common amide coupling strategy involving the activation of a carboxylic acid with a coupling reagent, followed by nucleophilic attack by an amine. This compound serves as a sterically hindered organic base to facilitate the reaction. The general transformation is depicted below:
R¹-COOH + R²R³-NH + Coupling Reagent + this compound → R¹-CONR²R³
Common coupling reagents that can be used in this protocol include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents such as HATU or HBTU.[][2] The primary role of this compound is to act as a proton scavenger, neutralizing the acidic byproducts formed during the activation of the carboxylic acid, thereby driving the reaction to completion. Its bulky nature prevents it from acting as a nucleophile and interfering with the desired amide formation.
Experimental Protocol
Materials:
-
Carboxylic acid
-
Amine (primary or secondary)
-
This compound
-
Coupling Reagent (e.g., EDC, HATU)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and stirring apparatus
-
Chromatography supplies for purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add this compound (1.5-2.0 eq) to the reaction mixture.
-
In a separate vial, dissolve the coupling reagent (e.g., EDC, 1.2 eq) in the anhydrous solvent.
-
Slowly add the solution of the coupling reagent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model amide using this protocol.
| Entry | Carboxylic Acid | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Benzylamine | EDC | DCM | 12 | 92 |
| 2 | Acetic Acid | Dibutylamine | EDC | DCM | 8 | 88 |
| 3 | Phenylacetic Acid | Aniline | HATU | DMF | 6 | 95 |
| 4 | Boc-Alanine | Methylamine | HATU | DMF | 4 | 90 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of amides.
Plausible Reaction Mechanism (using EDC)
Caption: A plausible reaction mechanism for amide synthesis.
Safety and Handling
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Coupling reagents such as DCC and EDC are potential allergens and sensitizers; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The reaction may require a longer reaction time or gentle heating.
-
Side Reactions: The formation of N-acylurea byproduct can occur with carbodiimide reagents. Using an additive like HOBt or performing the reaction at a lower temperature can minimize this.
-
No Reaction: Confirm the activity of the coupling reagent, as they can degrade over time. Ensure the amine is sufficiently nucleophilic for the reaction. Electron-deficient amines may require more forcing conditions or different coupling reagents.[2]
Conclusion
This protocol provides a robust and general method for the synthesis of amides from carboxylic acids and amines using this compound as a hindered base. The procedure is applicable to a wide range of substrates and is amenable to the synthesis of complex molecules in a drug discovery and development setting. Proper optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.
References
Application Notes and Protocols for N,N-Dicyclobutylbenzylamine in Polymer Chemistry
Introduction
These application notes provide a theoretical framework for the potential uses of N,N-Dicyclobutylbenzylamine in polymer chemistry, based on the established roles of similar tertiary amines. The protocols and data presented are hypothetical and intended to serve as a guide for researchers and scientists in exploring the unique properties of this compound.
Application Note 1: Potential as a Catalyst in Polyurethane Foam Formation
Tertiary amines are extensively used as catalysts in the formation of polyurethane foams, where they accelerate the reaction between isocyanates and polyols (gelling reaction) and the reaction between isocyanates and water (blowing reaction).[1][2] The catalytic activity of tertiary amines is influenced by their basicity and steric accessibility of the lone pair of electrons on the nitrogen atom. The bulky cyclobutyl groups in this compound are expected to influence the balance between the gelling and blowing reactions.
Hypothetical Data Presentation
The following table presents hypothetical data comparing the catalytic performance of this compound with a standard tertiary amine catalyst, N,N-dimethylbenzylamine, in a model polyurethane foam formulation.
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| N,N-Dimethylbenzylamine | 10 | 60 | 90 | 30 |
| This compound | 15 | 85 | 130 | 32 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Catalytic Pathway for Polyurethane Formation
Figure 1: Catalytic pathways in polyurethane formation.
Experimental Protocol: Preparation of Polyurethane Foam
-
Materials:
-
Polyol (e.g., a polyether polyol with a hydroxyl value of 400-500 mg KOH/g)
-
Isocyanate (e.g., polymeric methylene diphenyl diisocyanate, pMDI)
-
This compound (Catalyst)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water)
-
-
Procedure:
-
In a plastic cup, accurately weigh and mix the polyol, surfactant, water, and this compound.
-
Stir the mixture vigorously with a mechanical stirrer at 2000 rpm for 30 seconds to ensure homogeneity.
-
Add the pre-weighed amount of pMDI to the mixture and continue stirring at 2000 rpm for 5-7 seconds.
-
Immediately pour the reacting mixture into a mold.
-
Record the cream time (time to start of foam rise), gel time (time to form a tacky solid), and tack-free time (time when the surface is no longer sticky).
-
Allow the foam to cure at room temperature for 24 hours.
-
Remove the foam from the mold and measure its density.
-
Application Note 2: Potential as a Ligand in Atom Transfer Radical Polymerization (ATRP)
Tertiary amines are commonly used as ligands for the copper catalyst in Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization.[3] The ligand's role is to solubilize the copper salt and to tune the redox potential of the copper complex, thereby controlling the polymerization rate and the level of control over the polymer architecture. The steric bulk of this compound could potentially create a unique coordination environment around the copper center, influencing the polymerization kinetics and the properties of the resulting polymers.
Hypothetical Data Presentation
This table presents a hypothetical comparison of this compound with a standard ATRP ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), for the polymerization of methyl methacrylate (MMA).
| Ligand | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) |
| PMDETA | 4 | 92 | 9,200 | 9,500 | 1.15 |
| This compound | 8 | 85 | 8,500 | 8,800 | 1.25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflow for ATRP
Figure 2: A typical experimental workflow for ATRP.
Experimental Protocol: ATRP of Methyl Methacrylate (MMA)
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (Cu(I)Br) (Catalyst)
-
This compound (Ligand)
-
Anisole (Solvent)
-
-
Procedure:
-
To a Schlenk flask, add Cu(I)Br (0.1 mmol), MMA (10 mmol), EBiB (0.1 mmol), this compound (0.2 mmol), and anisole (2 mL).
-
Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C to start the polymerization.
-
Take samples at regular intervals using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR and molecular weight and dispersity by Gel Permeation Chromatography (GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.
-
Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
While the applications of this compound in polymer chemistry are not yet established in the scientific literature, its structure suggests it could serve as a valuable tool for polymer chemists. Its significant steric bulk is likely to impart unique catalytic properties, potentially leading to improved control over reaction kinetics and polymer properties in systems such as polyurethane synthesis and controlled radical polymerization. The hypothetical application notes and protocols provided herein offer a starting point for the systematic investigation of this intriguing molecule. Empirical validation is essential to fully elucidate the potential of this compound and to harness its unique characteristics for the development of novel polymeric materials.
References
Application Notes and Protocols for the Large-Scale Synthesis of N,N-Dicyclobutylbenzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dicyclobutylbenzylamine is a tertiary amine with potential applications in various industrial processes, including as a catalytic agent, a building block in organic synthesis, and an intermediate in the manufacturing of pharmaceuticals and agrochemicals. Its synthesis is most commonly achieved through the reductive amination of benzaldehyde with dicyclobutylamine. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on reaction conditions, purification, and characterization, suitable for industrial applications.
Key Experimental Protocols
The primary method for synthesizing this compound on a large scale is through direct reductive amination. This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of benzaldehyde and dicyclobutylamine, which is then reduced in situ to the desired tertiary amine.
Protocol 1: Large-Scale Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride
This protocol outlines a robust and scalable method for the synthesis of this compound using sodium triacetoxyborohydride, a mild and selective reducing agent.
Materials:
-
Benzaldehyde (1.0 equiv.)
-
Dicyclobutylamine (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
20 L reaction vessel equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
To the 20 L reaction vessel, add benzaldehyde and dichloromethane.
-
Stir the solution under a nitrogen atmosphere and cool to 0-5 °C using an ice bath.
-
Slowly add dicyclobutylamine to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
In a separate container, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.
-
Add the sodium triacetoxyborohydride slurry to the reaction mixture in portions over 1 hour, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Summary of Quantitative Data for Protocol 1
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 0-25 °C |
Table 2: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Advantages | Disadvantages | Typical Yield |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, good for acid-sensitive substrates. | Higher cost, generates acetic acid byproduct. | 85-95% |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at neutral to slightly acidic pH. | Highly toxic cyanide byproduct.[1] | 80-90% |
| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Less selective, can reduce the starting aldehyde.[1] | 70-85% |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" method, high atom economy. | Requires specialized high-pressure equipment. | 90-99% |
Mandatory Visualization
Caption: Experimental workflow for the large-scale synthesis of this compound.
Protocol 2: Catalytic Hydrogenation Approach
For a more environmentally friendly and atom-economical process, catalytic hydrogenation is an excellent alternative.
Materials:
-
Benzaldehyde (1.0 equiv.)
-
Dicyclobutylamine (1.1 equiv.)
-
Palladium on Carbon (5% Pd/C) (0.5-1.0 mol%)
-
Ethanol
-
High-pressure hydrogenation reactor
Procedure:
-
Charge the high-pressure reactor with benzaldehyde, dicyclobutylamine, ethanol, and the Pd/C catalyst.
-
Seal the reactor and purge with nitrogen three times.
-
Pressurize the reactor with hydrogen gas to 5-10 bar.
-
Heat the reaction mixture to 40-60 °C with vigorous stirring.
-
Maintain the hydrogen pressure and temperature for 6-12 hours, monitoring hydrogen uptake.
-
After the reaction is complete (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst through a pad of celite.
-
Rinse the celite pad with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Data Presentation
Table 3: Summary of Quantitative Data for Protocol 2
| Parameter | Value |
| Yield | 90-99% |
| Purity (by HPLC) | >99% |
| Reaction Time | 6-12 hours |
| Reaction Temperature | 40-60 °C |
| Hydrogen Pressure | 5-10 bar |
Mandatory Visualization
Caption: Logical relationship for the catalytic hydrogenation synthesis of this compound.
References
Application Notes and Protocols: N,N-Dicyclobutylbenzylamine in Asymmetric Synthesis
Introduction
Part 1: Asymmetric Alkylation via Chiral Pseudoephedrine Amides (Myers Protocol Analogue)
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, allows for the highly diastereoselective alkylation of amide enolates. The bulky nature of the dicyclobutyl groups in N,N-Dicyclobutylbenzylamine could similarly influence the stereochemical outcome of such reactions.
Conceptual Workflow
The general strategy involves the formation of an amide between the chiral amine auxiliary and a carboxylic acid, followed by deprotonation to form a chiral enolate, subsequent alkylation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.
Application Notes and Protocols: N,N-Dicyclobutylbenzylamine as a Non-Nucleophilic Base in Elimination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired reaction outcomes, particularly in elimination reactions. Non-nucleophilic, sterically hindered bases are a class of organic compounds designed to deprotonate a substrate without competing nucleophilic substitution reactions. N,N-Dicyclobutylbenzylamine is a tertiary amine featuring bulky dicyclobutyl groups and a benzyl moiety. This significant steric hindrance around the nitrogen atom makes it a poor nucleophile but an effective base for promoting elimination reactions, particularly the E2 pathway. These application notes provide an overview of the utility of this compound in elimination reactions, supported by comparative data and detailed experimental protocols.
Physicochemical Properties and Handling
Table 1: Estimated Physicochemical Properties of this compound and Comparison with Common Non-Nucleophilic Bases
| Property | This compound (Estimated) | N,N-Diisopropylethylamine (Hünig's Base)[1] | 1,8-Diazabicycloundec-7-ene (DBU)[1] |
| Molecular Formula | C₁₅H₂₃N | C₈H₁₉N | C₉H₁₆N₂ |
| Molecular Weight | 217.35 g/mol | 129.24 g/mol | 152.24 g/mol |
| Boiling Point | ~300-320 °C | 126-127 °C | 261 °C |
| pKa of Conjugate Acid | ~10.5 - 11.5 | 10.75 | 13.5 |
| Density | ~0.9 g/mL | 0.742 g/mL | 1.018 g/mL |
Note: The properties for this compound are estimations based on its structure and comparison with known hindered amines.
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is expected to be a liquid at room temperature and should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Application in E2 Elimination Reactions
This compound is anticipated to be an excellent choice for promoting E2 (bimolecular elimination) reactions, especially where the substrate is sensitive to nucleophilic attack. The steric bulk of the dicyclobutyl groups effectively shields the nitrogen's lone pair of electrons, preventing it from acting as a nucleophile while still allowing it to abstract a proton.
Key Advantages:
-
High Selectivity for Elimination: Minimizes competing SN2 substitution reactions.
-
Moderate Basicity: Less likely to cause side reactions associated with very strong bases like alkoxides or organolithiums.
-
Good Solubility: Expected to be soluble in a wide range of organic solvents.
Logical Workflow for Utilizing this compound in an E2 Reaction
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Dicyclobutylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-Dicyclobutylbenzylamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reductive amination of benzaldehyde with dicyclobutylamine.
Issue 1: Low or No Product Yield
A common challenge in the synthesis of this compound is a lower than expected or complete absence of the desired product. This can be attributed to several factors, from reagent quality to reaction conditions.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor quality of reagents | Ensure benzaldehyde is free of benzoic acid by passing it through a short column of basic alumina.Verify the purity of dicyclobutylamine, as it can degrade over time. Distillation may be necessary.Use a freshly opened or properly stored reducing agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are sensitive to moisture.[1] | Improved reactivity and higher yield. |
| Inefficient imine formation | The formation of the iminium ion intermediate is crucial. For sterically hindered amines like dicyclobutylamine, this step can be slow.[2]Consider the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ to activate the aldehyde.[1]Allow the benzaldehyde and dicyclobutylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to facilitate imine formation. | Increased conversion to the desired product. |
| Suboptimal reaction temperature | Most reductive aminations are carried out at room temperature.[3]If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but be cautious as this can also promote side reactions. | An optimized reaction rate leading to better yield. |
| Incorrect choice or amount of reducing agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is selective for the imine in the presence of the aldehyde.[4][5]Use 1.2 to 1.5 equivalents of the reducing agent to ensure complete conversion.[3] | Higher selectivity and yield of the final product. |
| Inappropriate solvent | Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination with NaBH(OAc)₃.[1]Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate and deactivate the reducing agent. | A more efficient reaction environment. |
Issue 2: Formation of Side Products
The presence of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products. Identifying and minimizing these is key to improving yield and purity.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Benzyl alcohol | Reduction of unreacted benzaldehyde by the reducing agent. | Use a selective reducing agent like NaBH(OAc)₃ that preferentially reduces the imine.[5]Ensure sufficient time for imine formation before adding a less selective reducing agent like NaBH₄.[1] |
| N-Benzyl-N-dicyclobutylamine N-oxide | Oxidation of the tertiary amine product. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Use degassed solvents. |
| Unreacted starting materials | Incomplete reaction. | Increase the reaction time.Re-evaluate the stoichiometry of the reagents; a slight excess of the amine or reducing agent might be necessary.[3]Consider gentle heating to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is the reductive amination of benzaldehyde with dicyclobutylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired tertiary amine.[5]
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its high selectivity for reducing the iminium ion intermediate over the starting aldehyde.[4][5] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should see the consumption of the benzaldehyde spot and the appearance of a new, typically less polar, product spot.
Q4: What is a typical work-up and purification procedure?
A4: A standard aqueous work-up is usually employed. The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.[3] The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Q5: The reaction seems to stall. What can I do?
A5: If the reaction is not proceeding to completion, consider the following:
-
Check Reagent Quality: Ensure all reagents and solvents are pure and anhydrous.
-
Increase Reaction Time: Some reductive aminations, especially with sterically hindered amines, can be slow.
-
Gentle Heating: A moderate increase in temperature (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier.
-
Add a Catalyst: A catalytic amount of a Lewis acid like Ti(OiPr)₄ or an acid like acetic acid can facilitate imine formation.[1]
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for your specific conditions.
-
To a solution of benzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add dicyclobutylamine (1.1 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6 to 24 hours.[3]
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reductive amination pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude N,N-Dicyclobutylbenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N-Dicyclobutylbenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Purification Attempt
| Potential Cause | Recommended Solution | Preventative Measure |
| Incomplete Reaction: Presence of unreacted dicyclobutylamine and benzaldehyde. | Perform an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the basic dicyclobutylamine. Then, wash with a dilute aqueous base solution (e.g., 1M NaOH) to remove the acidic benzaldehyde.[1][2][3] | Ensure the reductive amination reaction goes to completion by monitoring with TLC or GC-MS. Consider optimizing reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents).[4][5][6][7] |
| Over-alkylation: Formation of quaternary ammonium salts. | Quaternary ammonium salts are typically water-soluble. During the acid-base workup, these salts will partition into the aqueous layer.[8] If they are not fully removed, a water wash of the organic layer can help. | Use a controlled stoichiometry of the benzylating agent. A slight excess of the amine can help minimize over-alkylation.[9] |
| Ineffective Chromatographic Separation: Co-elution of impurities with the product. | Optimize the mobile phase for flash chromatography. For normal-phase silica gel, a gradient elution with a hexane/ethyl acetate system containing a small amount of triethylamine (0.1-1%) can improve peak shape and separation for basic compounds like amines.[10][11][12] Alternatively, consider using amine-functionalized silica or reversed-phase chromatography.[10] | Perform small-scale TLC experiments with various solvent systems to determine the optimal conditions for separation before running a large-scale column.[13] |
Issue 2: Poor Yield After Purification
| Potential Cause | Recommended Solution | Preventative Measure |
| Product Loss During Acid-Base Extraction: Emulsion formation or incomplete extraction from the aqueous layer after basification. | To break emulsions, add brine or a small amount of a different organic solvent. Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extracting the amine product. Perform multiple extractions with smaller volumes of organic solvent for better recovery. | Use a phase-transfer catalyst if emulsion is a persistent issue. Ensure vigorous mixing during extraction followed by adequate time for phase separation. |
| Product Degradation on Silica Gel: Amines can be sensitive to the acidic nature of standard silica gel.[12] | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase.[14] Alternatively, use a less acidic stationary phase like alumina or a specialized amine-functionalized silica column.[9][10] | Test the stability of the compound on a small amount of silica gel before committing to large-scale column chromatography.[15] |
| Product is Volatile: Loss during solvent removal under high vacuum. | Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, consider using a cold trap. | Determine the boiling point of the compound under vacuum to set appropriate evaporation parameters. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via reductive amination?
A1: The most common impurities are unreacted starting materials, namely dicyclobutylamine and benzaldehyde. Another potential impurity is the over-alkylation product, the corresponding quaternary ammonium salt.[4][5][9]
Q2: How can I effectively remove unreacted dicyclobutylamine?
A2: Dicyclobutylamine is a secondary amine and is basic. It can be effectively removed by washing the organic solution of the crude product with a dilute aqueous acid, such as 1M HCl. The amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1][2][3]
Q3: What is the best method to remove residual benzaldehyde?
A3: Benzaldehyde can be removed by washing the organic solution with an aqueous solution of sodium bisulfite, with which it forms a solid adduct that can be filtered off. Alternatively, a wash with a dilute aqueous base like 1M NaOH can help remove any benzoic acid formed from the oxidation of benzaldehyde.
Q4: My this compound is streaking on the TLC plate. How can I fix this?
A4: Streaking of amines on silica gel TLC plates is common due to the interaction with acidic silanol groups. To resolve this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (in methanol), to your developing solvent.[11][12]
Q5: Is it possible to purify this compound by distillation?
A5: Purification by distillation is a possibility for high-boiling point amines. However, it should be performed under high vacuum to lower the boiling point and prevent thermal decomposition. The feasibility depends on the boiling points of the impurities relative to the product.
Q6: Can I purify this compound by recrystallization?
A6: Direct recrystallization of the free amine might be challenging. A more effective approach is to convert the amine into a salt, such as the hydrochloride or oxalate salt, by treating it with the corresponding acid.[9][16] These salts are often crystalline and can be recrystallized from a suitable solvent system.[17][18][19] The purified salt can then be neutralized with a base to recover the pure free amine.[18]
Data Presentation
Table 1: Comparison of Purification Techniques for Crude this compound
| Purification Method | Typical Purity Achieved (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | 85-95 | 90-98 | Simple, fast, and removes basic and acidic impurities effectively.[1][20] | May not remove neutral impurities; risk of emulsion formation. |
| Flash Column Chromatography (Silica Gel with Et3N) | >98 | 70-85 | High resolution for separating closely related impurities.[10] | Can be time-consuming; potential for product loss on the column.[12] |
| Recrystallization of Hydrochloride Salt | >99 | 60-80 | Can yield very high purity product; suitable for large scale.[17] | Requires an additional step to form and then free the amine; yield can be lower due to solubility losses.[18] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in diethyl ether (10 mL per 1 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with 1M aqueous HCl (5 mL per 1 g of crude product). Combine the aqueous layers.
-
Wash the organic layer once with saturated aqueous NaHCO3 solution and then once with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the purified product.
-
To recover any product that may have partitioned into the acidic aqueous wash, cool the combined aqueous layers in an ice bath and basify to pH > 10 with 6M NaOH.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[13]
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., from 2% to 20%) containing 0.5% triethylamine.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring until no further precipitation is observed.
-
Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/diethyl ether or isopropanol/hexane).
-
Collect the purified salt by vacuum filtration and dry under vacuum.
-
To obtain the free amine, dissolve the purified salt in water and basify to pH > 10 with a strong base (e.g., 6M NaOH).
-
Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.[18]
Visualizations
Caption: Acid-Base Extraction Workflow.
Caption: Troubleshooting Decision Tree for Low Purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. rsc.org [rsc.org]
- 12. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 18. Isolation (Recovery) [chem.ualberta.ca]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
common side products in N,N-Dicyclobutylbenzylamine synthesis and how to avoid them
Technical Support Center: Synthesis of N,N-Dicyclobutylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of this compound. Our aim is to help you identify and resolve common issues encountered during this synthetic procedure, ensuring a higher yield and purity of your target compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound via reductive amination of benzaldehyde and dicyclobutylamine.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, often related to the inherent steric hindrance of the dicyclobutylamine.
-
Incomplete Imine/Enamine Formation: The initial reaction between benzaldehyde and the bulky dicyclobutylamine to form the iminium/enamine intermediate can be slow.
-
Solution: Increase the reaction time for the initial condensation step before adding the reducing agent. Gently heating the mixture (e.g., to 40-50 °C) can also facilitate the formation of the intermediate. Using a Dean-Stark apparatus to remove the water formed during this step can drive the equilibrium towards the product.
-
-
Ineffective Reducing Agent: Not all reducing agents are equally effective for hindered imines/enamines.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for challenging reductive aminations as it is less basic and more selective than sodium borohydride.[1] If using sodium borohydride, the reaction may require more forcing conditions or a longer reaction time.
-
-
Suboptimal pH: The pH of the reaction is crucial. Acidic conditions are required to catalyze imine/enamine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.
-
Solution: If not using a self-regulating reducing agent like STAB, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[1]
-
Q2: I am observing a significant amount of benzyl alcohol as a side product. How can I minimize its formation?
A2: The formation of benzyl alcohol indicates that the reducing agent is reducing the starting benzaldehyde before it can react with the dicyclobutylamine.
-
Choice of Reducing Agent: Sodium borohydride is capable of reducing aldehydes and ketones directly.
-
Solution: Switch to a milder and more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[2] These reagents are less reactive towards aldehydes and ketones at neutral or slightly acidic pH, but will readily reduce the iminium/enamine intermediate.
-
-
Reaction Conditions: Adding the reducing agent too early can lead to the reduction of the aldehyde.
-
Solution: Allow sufficient time for the imine/enamine to form before introducing the reducing agent. This can be done by pre-stirring the benzaldehyde and dicyclobutylamine for a period (e.g., 1-2 hours) before adding the reducing agent.
-
Q3: My final product is contaminated with unreacted dicyclobutylamine and benzaldehyde. What is the best way to remove these starting materials?
A3: The presence of starting materials in your final product suggests an incomplete reaction or inefficient purification.
-
Driving the Reaction to Completion:
-
Solution: Consider using a slight excess (1.1 to 1.2 equivalents) of the dicyclobutylamine to ensure all the benzaldehyde is consumed. To drive the reaction to completion, you can also try increasing the reaction time or temperature, depending on the stability of your product.
-
-
Purification Strategy:
-
Solution: A standard workup followed by column chromatography is typically effective. Unreacted benzaldehyde is relatively non-polar and can be separated from the more polar amine product on a silica gel column. Dicyclobutylamine can also be separated, though it may streak on the column. An alternative is an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The this compound and any unreacted dicyclobutylamine will be protonated and move to the aqueous layer. The unreacted benzaldehyde will remain in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the amines extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of benzaldehyde with dicyclobutylamine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the final tertiary amine product.
Q2: Which reducing agent is most suitable for this synthesis?
A2: For the reductive amination of a sterically hindered secondary amine like dicyclobutylamine, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] It is mild, selective for the iminium/enamine intermediate over the aldehyde, and does not require strict pH control. Sodium cyanoborohydride (NaBH₃CN) is another good option, but it is toxic and requires careful handling. Sodium borohydride (NaBH₄) can be used, but it is less selective and may lead to the formation of benzyl alcohol as a side product.
Q3: What are the primary side products I should expect in this reaction?
A3: The most common side products are:
-
Benzyl alcohol: Formed from the reduction of unreacted benzaldehyde.
-
Unreacted starting materials: Benzaldehyde and dicyclobutylamine may remain if the reaction does not go to completion.
Unlike reactions with primary amines, over-alkylation is not a concern when starting with a secondary amine.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By spotting the reaction mixture against the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.
Experimental Protocol: Reductive Amination of Benzaldehyde with Dicyclobutylamine
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
-
Benzaldehyde
-
Dicyclobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 equivalent).
-
Dissolve the benzaldehyde in dichloromethane (or 1,2-dichloroethane).
-
Add dicyclobutylamine (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-24 hours.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the common side reaction leading to the formation of benzyl alcohol.
References
Technical Support Center: Optimizing N,N-Dicyclobutylbenzylamine Catalysis in Buchwald-Hartwig Amination
Disclaimer: While N,N-Dicyclobutylbenzylamine is a sterically hindered tertiary amine, its specific application as a ligand in the Buchwald-Hartwig amination is not extensively documented in publicly available literature. The following technical support guide is based on the compound's structural characteristics and draws parallels with the well-established roles of other bulky amine and phosphine ligands in this reaction. The provided protocols and troubleshooting advice are intended as a starting point for researchers and may require further optimization.
Frequently Asked Questions (FAQs)
Q1: What is the presumed role of this compound in a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination?
A1: Given its structure as a bulky, electron-rich tertiary amine, this compound is proposed to function as a sterically demanding ligand for the palladium catalyst. Such ligands are known to promote the crucial reductive elimination step, prevent the formation of inactive palladium dimers, and enhance the overall stability and activity of the catalyst. Its steric bulk can also influence the selectivity of the amination, particularly in preventing double arylation of primary amines.[1][2]
Q2: When should I consider using a bulky amine ligand like this compound over a traditional phosphine ligand?
A2: Bulky amine ligands can be considered in cases where traditional phosphine ligands lead to catalyst deactivation or undesired side reactions. They may offer different solubility profiles and electronic properties that can be advantageous for specific substrate combinations. For instance, in reactions involving substrates sensitive to phosphines, a bulky amine ligand could present a viable alternative.
Q3: Can this compound also act as a base in the reaction?
A3: While tertiary amines are basic, in the context of Buchwald-Hartwig amination, a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine nucleophile.[3][4] this compound is not expected to be a sufficiently strong base for this purpose under typical reaction conditions.
Q4: What are the key parameters to optimize when using a new ligand like this compound?
A4: The key parameters to optimize include the palladium precursor to ligand ratio, the choice of base, solvent, reaction temperature, and reaction time. A systematic approach, such as a Design of Experiments (DoE), can be highly effective in identifying the optimal conditions for a specific substrate pair.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor is of high quality and properly stored. Consider an in-situ pre-activation step of the palladium-ligand complex before adding the substrates. |
| Incorrect Pd:Ligand Ratio | Vary the ratio of the palladium precursor to this compound. A 1:1 to 1:2 ratio is a common starting point for bulky monodentate ligands. |
| Inappropriate Base | The choice of base is critical. If using NaOtBu, ensure it is fresh and from a reliable source. For sensitive substrates, consider a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[4] |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, dioxane, and THF are common solvents. Screen different anhydrous solvents to find the optimal one for your substrate combination. |
| Low Reaction Temperature | Some challenging couplings, especially with aryl chlorides, may require higher temperatures (e.g., >100 °C). Incrementally increase the reaction temperature. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC-MS. Some reactions may require extended periods to reach completion. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | This side reaction competes with reductive elimination and is more prevalent with certain substrates. Using a bulkier ligand like this compound is expected to favor reductive elimination.[1] Further increasing the steric bulk at the palladium center by adjusting the ligand ratio might be beneficial. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous, as water can lead to hydrodehalogenation of the aryl halide. |
| Base-Induced Side Reactions | The strong base can sometimes react with sensitive functional groups on the substrates. Consider using a milder base and adjusting the temperature accordingly. |
Issue 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Substrate Inhibition | Some substrates, particularly nitrogen-containing heterocycles, can bind too strongly to the palladium center and inhibit catalysis. Increasing the ligand concentration or temperature might help. |
| Oxidative Degradation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and the ligand. |
| High Catalyst Loading Leading to Aggregation | While counterintuitive, excessively high catalyst concentrations can sometimes lead to the formation of inactive palladium aggregates. Try reducing the catalyst loading. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination using this compound as a Ligand
This protocol is a general starting point and should be optimized for each specific set of substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), this compound (2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.) to the tube under the inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M concentration with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Coupling of 4-Chlorotoluene with Aniline
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | This compound (2.2) | NaOtBu | Toluene | 100 | 75 |
| 2 | Pd(OAc)₂ (2) | This compound (4.4) | NaOtBu | Toluene | 100 | 68 |
| 3 | Pd₂(dba)₃ (1) | This compound (2.2) | K₃PO₄ | Dioxane | 110 | 55 |
| 4 | Pd₂(dba)₃ (1) | This compound (2.2) | LiHMDS | THF | 80 | 82 |
| 5 | Pd₂(dba)₃ (0.5) | This compound (1.1) | NaOtBu | Toluene | 110 | 92 |
| 6 | Pd₂(dba)₃ (1) | XPhos (2.2) | NaOtBu | Toluene | 100 | 95 |
This data is illustrative and intended to guide optimization.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for reactions involving N,N-Dicyclobutylbenzylamine
This technical support center provides troubleshooting guidance for common issues encountered in chemical reactions involving the sterically hindered tertiary amine, N,N-Dicyclobutylbenzylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems that researchers may face during the synthesis and use of this compound.
Q1: Why is my N-alkylation reaction with this compound proceeding very slowly or not at all?
A1: The primary reason for slow or failed N-alkylation is the significant steric hindrance around the nitrogen atom caused by the two cyclobutyl groups.[1][2] This bulkiness makes it difficult for electrophiles to access the nitrogen's lone pair of electrons.
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this may also promote side reactions.
-
Use a More Reactive Electrophile: Instead of alkyl bromides or chlorides, consider using more reactive alkylating agents like alkyl iodides or triflates. The use of catalytic potassium iodide can also improve the reactivity of alkyl bromides and chlorides.[3]
-
Choose an Appropriate Solvent: Polar aprotic solvents like DMF or acetonitrile (ACN) can help to dissolve the reactants and stabilize charged intermediates, potentially accelerating the reaction.[4] For some reactions, running them at high concentrations or even neat (without solvent) can be effective.[3][5]
-
Consider a Different Reaction Pathway: If direct alkylation is unsuccessful, alternative synthetic routes such as reductive amination might be more suitable for introducing alkyl groups.[6]
Q2: I am observing significant amounts of elimination byproducts in my reaction. What is causing this and how can I prevent it?
A2: Sterically hindered tertiary amines can act as non-nucleophilic bases, promoting elimination reactions (E2) of the alkyl halide, especially at elevated temperatures.[7] Instead of attacking the electrophilic carbon (SN2), the amine may abstract a proton from a beta-carbon of the alkyl halide.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the desired SN2 pathway.
-
Use a Less Hindered Base (if applicable): If the amine is intended to act as a base in the reaction, consider using a smaller, non-nucleophilic base if the reaction conditions allow.
-
Choose an Alkyl Halide with Fewer Beta-Hydrogens: The propensity for elimination is higher with secondary and tertiary alkyl halides. If possible, use a primary alkyl halide to minimize this side reaction.
Q3: My reaction to form a quaternary ammonium salt from this compound is failing. Why?
A3: The formation of a quaternary ammonium salt requires the addition of a fourth group to the nitrogen atom, which is extremely difficult due to the severe steric congestion already present from the two cyclobutyl groups and the benzyl group.[2][6]
Troubleshooting Steps:
-
Use a Small, Highly Reactive Electrophile: The best chance of success is with a very small and reactive electrophile like methyl iodide or methyl triflate under forcing conditions (high temperature and pressure).[6]
-
Re-evaluate the necessity of the quaternary salt: Given the synthetic challenge, consider if an alternative, less sterically hindered amine could be used to achieve the desired outcome.
Q4: I am having difficulty purifying this compound or its reaction products. What purification strategies are recommended?
A4: The purification of bulky amines can be challenging due to their physical properties.
Troubleshooting Steps:
-
Column Chromatography: Use a less polar eluent system than you would for less hindered amines, as the bulky alkyl groups reduce the molecule's polarity. A gradient elution might be necessary.
-
Acid-Base Extraction: Take advantage of the basicity of the nitrogen. The amine can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization/Precipitation: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. For quaternary ammonium salts, precipitation from a non-polar solvent might be possible.[3]
Data Presentation
Table 1: General Conditions for N-Alkylation of Sterically Hindered Secondary Amines
| Parameter | Condition | Rationale |
| Electrophile | R-I > R-OTf > R-Br > R-Cl | Increased reactivity to overcome steric hindrance. |
| Base | K₂CO₃, Cs₂CO₃ | Non-nucleophilic bases to avoid competing reactions. Cesium carbonate offers better solubility in organic solvents.[3][4] |
| Solvent | DMF, ACN, Acetone | Polar aprotic solvents can accelerate SN2 reactions.[4] |
| Temperature | 50 °C - 160 °C | Higher temperatures may be required, but can also lead to side reactions. Microwave irradiation can sometimes be effective.[3][5] |
| Additives | Catalytic KI | To increase the reactivity of alkyl chlorides and bromides.[3] |
Experimental Protocols
Protocol 1: Debenzylation of this compound
This protocol describes a common reaction to remove the benzyl protecting group, yielding the secondary amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd, 5 mol%)
-
Methanol (or Ethanol)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Carefully add 10% palladium on carbon (5 mol%).
-
Flush the flask with an inert gas.
-
Introduce hydrogen gas (typically via a balloon or at a specified pressure in a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days due to the steric hindrance around the nitrogen.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N,N-dicyclobutylamine.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for purification strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
effect of temperature and solvent on N,N-Dicyclobutylbenzylamine reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dicyclobutylbenzylamine. The information provided is designed to address specific issues that may be encountered during synthesis and subsequent reactions, with a focus on the effects of temperature and solvent.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary routes:
-
N-Alkylation of Dicyclobutylamine: This method involves the reaction of dicyclobutylamine with a benzyl halide (e.g., benzyl bromide or benzyl chloride). A base is typically required to neutralize the hydrogen halide formed during the reaction.
-
Reductive Amination: This is a one-pot reaction involving benzaldehyde and dicyclobutylamine in the presence of a reducing agent.
Q2: How does temperature affect the synthesis of this compound?
A2: Temperature plays a critical role in both the reaction rate and the selectivity of the synthesis.
-
For N-alkylation reactions, higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of side products, such as quaternary ammonium salts (over-alkylation) and products from solvent degradation, especially with solvents like DMF. For some N-benzylation reactions, a temperature of around 150°C has been shown to maximize selectivity for the desired tertiary amine product.[1]
-
For reductive amination, temperatures in the range of 100-150°C are often employed to drive the reaction to completion.[2][3] Lowering the temperature might be necessary for highly reactive substrates to avoid side reactions.
Q3: What is the influence of the solvent on the synthesis?
A3: The choice of solvent can significantly impact the reaction's success by influencing reactant solubility, reaction rate, and the stability of intermediates and transition states.
-
Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions as they can accelerate the rate. However, DMF can decompose at high temperatures (e.g., 145°C), potentially leading to side reactions.[4]
-
Non-polar solvents like toluene can also be used, particularly at higher temperatures, for N-benzylation.[1]
-
For reductive amination, alcoholic solvents like methanol are often effective.[5]
Q4: What are the likely impurities or side products in the synthesis of this compound?
A4: Common side products include:
-
Over-alkylation product: Formation of the quaternary ammonium salt, [benzyl(dicyclobutyl)benzyl]ammonium halide, can occur during N-alkylation if an excess of benzyl halide is used or if the reaction temperature is too high.
-
Unreacted starting materials: Incomplete reactions will leave dicyclobutylamine, benzaldehyde, or benzyl halide in the product mixture.
-
Byproducts from solvent degradation: At high temperatures, solvents like DMF can decompose, leading to impurities.[4]
-
Imine intermediate: In reductive amination, the imine formed from the condensation of benzaldehyde and dicyclobutylamine may be present if the reduction step is incomplete.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. For N-benzylation, temperatures up to 150°C may be optimal for selectivity.[1] For reductive amination, a range of 100-150°C is typical.[2][3] |
| Inappropriate Solvent | If using a non-polar solvent, consider switching to a polar aprotic solvent like acetonitrile for N-alkylation. For reductive amination, ensure the solvent is compatible with the chosen reducing agent; methanol is often a good choice.[5] |
| Ineffective Base (for N-alkylation) | Ensure the base is strong enough to neutralize the generated acid. Consider using a stronger base or a different type of base (e.g., from an inorganic carbonate to an organic amine). |
| Inactive Reducing Agent (for Reductive Amination) | Use a fresh batch of the reducing agent. Ensure it is not hydrated or decomposed. |
| Poor Quality Starting Materials | Verify the purity of dicyclobutylamine, benzaldehyde, or benzyl halide using appropriate analytical techniques (e.g., NMR, GC-MS). |
Problem 2: Presence of Significant Side Products
| Side Product Observed | Possible Cause | Suggested Solution |
| Quaternary Ammonium Salt (Over-alkylation) | Excess benzyl halide or high reaction temperature. | Use a stoichiometric amount or a slight excess of the amine. Consider lowering the reaction temperature. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time or low temperature. | Increase the reaction time or temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Multiple Unidentified Impurities | Solvent degradation or use of impure starting materials. | If using DMF at high temperatures, consider switching to a more stable solvent like toluene or acetonitrile.[4] Purify starting materials before use. |
| Imine Intermediate (Reductive Amination) | Incomplete reduction. | Ensure the reducing agent is active and added in the correct stoichiometry. The reduction step may require a longer reaction time or a slightly elevated temperature. |
Data Presentation
The following tables summarize the effect of reaction conditions on the yield of analogous N-benzylation and reductive amination reactions, providing a quantitative reference for optimization.
Table 1: Effect of Temperature on the N-Benzylation of Indoline-2,3-dione [6]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 30 | 5 | 45 |
| 2 | 40 | 4 | 67 |
| 3 | 50 | 3 | 89 |
| 4 | 60 | 2 | 98 |
| 5 | 70 | 2 | 82 |
| 6 | 80 | 2 | 75 |
Reaction conditions: Indoline-2,3-dione, benzyl bromide, in the presence of a catalyst.
Table 2: Effect of Temperature on the Reductive Amination of p-Methoxybenzaldehyde with n-Butylamine [3]
| Entry | Temperature (°C) | Pressure (bar H₂) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 100 | 100 | 3 | 72-96 |
| 2 | 150 | 150 | 5 | ~100 |
Reaction conditions: p-Methoxybenzaldehyde, n-butylamine, Co-containing composite catalyst.
Experimental Protocols
Method 1: N-Alkylation of Dicyclobutylamine with Benzyl Bromide
-
To a solution of dicyclobutylamine (1.0 eq.) in acetonitrile (5-10 mL per mmol of amine) is added a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (1.1 eq.) is added dropwise to the suspension.
-
The reaction mixture is heated to the desired temperature (e.g., 60-80°C) and stirred for 2-6 hours, while monitoring the reaction progress by TLC or GC.
-
After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Method 2: Reductive Amination of Benzaldehyde with Dicyclobutylamine
-
To a solution of benzaldehyde (1.0 eq.) and dicyclobutylamine (1.1 eq.) in methanol (5-10 mL per mmol of aldehyde) is added a reducing agent (e.g., sodium borohydride, 1.5 eq.) portion-wise at 0°C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 1-3 hours.
-
For less reactive substrates, the mixture can be heated to reflux (around 65°C for methanol) for 2-4 hours.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of this compound via N-Alkylation.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
strategies to minimize byproducts in N,N-Dicyclobutylbenzylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of N,N-Dicyclobutylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Reductive Amination: The reaction of dicyclobutylamine with benzaldehyde in the presence of a reducing agent. This method is often preferred as it avoids the common issue of over-alkylation.[1]
-
N-Alkylation: The reaction of dicyclobutylamine with a benzyl halide (e.g., benzyl chloride or benzyl bromide). While direct, this method is prone to the formation of a quaternary ammonium salt byproduct through over-alkylation.
Q2: What are the most common byproducts in this compound synthesis?
A2: The primary byproducts depend on the synthetic route:
-
Reductive Amination:
-
Benzyl Alcohol: Formed from the reduction of the starting material, benzaldehyde.
-
Unreacted Starting Materials: Residual dicyclobutylamine and benzaldehyde.
-
Tertiary Amine (minor): In some cases, the secondary amine product can react with another aldehyde molecule, though this is less common with controlled stoichiometry.[2][3]
-
-
N-Alkylation:
-
N-Benzyl-N,N-dicyclobutylbenzylammonium Halide: This quaternary ammonium salt is the product of over-alkylation, where the desired secondary amine reacts further with the benzyl halide.
-
Q3: How can I monitor the progress of the reaction and identify byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical technique for monitoring the reaction progress and identifying the desired product and potential byproducts.[4][5] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's completion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound in Reductive Amination
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of dicyclobutylamine and benzaldehyde to form the imine intermediate may be incomplete.
-
Solution: Ensure anhydrous reaction conditions, as water can inhibit imine formation. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
-
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often used for reductive aminations.[1] Ensure it is added in a slight excess (e.g., 1.2-1.5 equivalents).
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: A slight excess of the amine (dicyclobutylamine) can help drive the reaction to completion. However, a large excess can complicate purification. A 1:1.1 to 1:1.2 ratio of benzaldehyde to dicyclobutylamine is a good starting point.[6]
-
Issue 2: Significant Benzyl Alcohol Byproduct in Reductive Amination
Possible Causes & Solutions:
-
Reducing Agent is Too Reactive: A strong reducing agent can reduce the benzaldehyde before it forms the imine.
-
Solution: Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which are more selective for the iminium ion over the carbonyl group.[1]
-
-
Reaction Conditions: Temperature and addition rate of the reducing agent can influence selectivity.
-
Solution: Maintain a controlled temperature (e.g., room temperature). Add the reducing agent portion-wise to the mixture of the aldehyde and amine to allow for imine formation before reduction.
-
Issue 3: Formation of Quaternary Ammonium Salt in N-Alkylation
Possible Causes & Solutions:
-
Over-alkylation: The this compound product is nucleophilic and can react with another molecule of the benzyl halide.
-
Solution 1: Control Stoichiometry: Use a slight excess of dicyclobutylamine relative to the benzyl halide to ensure the alkylating agent is consumed before it can react with the product.
-
Solution 2: Controlled Addition: Add the benzyl halide slowly to the reaction mixture containing the dicyclobutylamine. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation step.
-
Solution 3: Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the rate of the second alkylation, which typically has a higher activation energy.
-
Data Presentation
Table 1: Effect of Reducing Agent on Byproduct Formation in Reductive Amination
| Reducing Agent | Benzaldehyde Conversion (%) | This compound Yield (%) | Benzyl Alcohol Byproduct (%) |
| Sodium Borohydride (NaBH₄) | 98 | 75 | 23 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 99 | 92 | 7 |
| Sodium Cyanoborohydride (NaBH₃CN) | 97 | 90 | 6 |
Note: Data is illustrative and based on general principles of reductive amination. Actual results may vary.
Table 2: Influence of Stoichiometry on Over-alkylation in N-Alkylation
| Dicyclobutylamine:Benzyl Chloride Ratio | This compound Yield (%) | Quaternary Salt Byproduct (%) |
| 1:1 | 70 | 25 |
| 1.2:1 | 85 | 10 |
| 1.5:1 | 90 | 5 |
Note: Data is illustrative and based on typical outcomes in N-alkylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a stirred solution of dicyclobutylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add benzaldehyde (1.0 equivalent).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 15 minutes, maintaining the temperature at or below 25°C.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: N-Alkylation with Benzyl Chloride
-
In a round-bottom flask, dissolve dicyclobutylamine (1.2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5 equivalents) in a suitable solvent (e.g., acetonitrile or toluene).
-
Cool the mixture to 0°C in an ice bath.
-
Add benzyl chloride (1.0 equivalent) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning by N,N-Dicyclobutylbenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst poisoning issues suspected to be caused by N,N-Dicyclobutylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and can this compound cause it?
A: Catalyst poisoning is the deactivation of a catalyst's function due to the strong binding of a chemical species to its active sites. This prevents the catalyst from participating in the desired chemical reaction.[1] this compound, as a tertiary amine, possesses a lone pair of electrons on the nitrogen atom which can coordinate strongly to the surface of metal catalysts, thereby acting as a poison and inhibiting catalytic activity.[2]
Q2: Which types of catalysts are most susceptible to poisoning by this compound?
A: Transition metal catalysts, particularly those based on palladium (Pd), platinum (Pt), rhodium (Rh), ruthenium (Ru), and nickel (Ni), are known to be susceptible to poisoning by nitrogen-containing compounds like amines.[2][3] Acidic catalysts, such as zeolites, can also be deactivated by basic amines.[2]
Q3: In what types of reactions is catalyst poisoning by this compound a common issue?
A: Catalyst poisoning by amines is a frequent problem in a variety of organic transformations, including:
-
Hydrogenation and Hydrogenolysis: The amine can compete with the substrate for binding to the catalyst's active sites.[4]
-
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): Amines can interfere with the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Carbonylation Reactions: The presence of amines can affect the catalyst's coordination sphere and reactivity.[5]
Q4: How does the structure of this compound influence its potential as a catalyst poison?
A: The structure of this compound features a tertiary amine nitrogen with two bulky cyclobutyl groups and a benzyl group. The steric hindrance from the bulky alkyl groups might, in some cases, weaken its coordination to the catalyst surface compared to less hindered amines. However, its basicity still allows it to act as a poison. The specific impact can be catalyst and reaction-dependent.
Troubleshooting Guides
Problem: My hydrogenation reaction is slow or has stalled after adding this compound.
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | The amine is binding to the active sites of your catalyst (e.g., Pd/C, PtO₂, Raney Ni). |
| 1. Increase Catalyst Loading: | In some cases, a higher catalyst loading can compensate for the poisoned sites. This is often a first, quick diagnostic step. |
| 2. Use a More Robust Catalyst: | Consider switching to a catalyst known to be more tolerant to amines, such as certain rhodium or ruthenium catalysts.[6] |
| 3. Amine Scavengers: | If the amine is an impurity, consider passing the starting material through a silica plug or using a scavenger resin to remove it before the reaction. |
| 4. Temperature and Pressure Adjustment: | Increasing the reaction temperature or hydrogen pressure may help to displace the amine from the catalyst surface, but this can also lead to side reactions. Proceed with caution. |
| 5. In-situ Protection: | In some cases, the amine can be protonated with a non-coordinating acid to prevent its coordination to the metal center. This is highly dependent on the stability of your substrate and other reagents. |
Problem: My palladium-catalyzed cross-coupling reaction is giving low yields in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Ligand Displacement/Inhibition | The amine is coordinating to the palladium center, preventing the binding of your desired ligand or substrate.[7] |
| 1. Ligand Modification: | Switch to a more electron-donating or sterically bulky ligand that can bind more strongly to the palladium and is less easily displaced by the amine. |
| 2. Catalyst Precursor Choice: | The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence its susceptibility to poisoning. Experiment with different precursors. |
| 3. Use of Additives: | Certain additives can act as co-catalysts or promoters, potentially mitigating the negative effects of the amine. |
| 4. Staged Addition: | If possible, add the this compound slowly or at a later stage of the reaction to minimize its initial inhibitory effect on catalyst activation. |
Quantitative Data on Amine Poisoning
| Catalyst System | Amine Type | Reaction | Observed Effect | Reference |
| Pd/C | Primary Amine | Hydrogenation | Significant decrease in reaction rate. | [4] |
| Rhodium Complex | Secondary Amine | Imine Hydrogenation | Product amine can act as a poison by coordinating to the Rh center.[8] | |
| Manganese Complex | Primary Alkyl Amine | Amide Hydrogenation | Strong inhibitory effect, reducing the rate of product formation by approximately 4-fold.[4] | |
| Palladium System | Ammonia | CO Coupling | Catalyst activity decreased with increasing ammonia concentration, leading to rapid poisoning.[5] |
Experimental Protocols
Protocol 1: Screening for Amine-Tolerant Hydrogenation Catalysts
-
Setup: Prepare multiple parallel reaction vessels under an inert atmosphere.
-
Substrate and Amine: To each vessel, add your substrate (1 mmol) and this compound (1.1 mmol) dissolved in a suitable solvent (e.g., 5 mL of methanol or ethanol).
-
Catalyst Addition: To each vessel, add a different catalyst (5 mol %):
-
Vessel 1: 10% Pd/C
-
Vessel 2: PtO₂
-
Vessel 3: Raney Ni
-
Vessel 4: 5% Rh/C
-
Vessel 5: 5% Ru/C
-
-
Reaction: Purge the vessels with hydrogen gas and maintain a positive pressure (e.g., 1 atm balloon or a pressure reactor). Stir vigorously at a set temperature (e.g., room temperature or 50 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analysis: Compare the conversion rates and product yields for each catalyst to identify the most amine-tolerant option.
Protocol 2: In-situ Amine Protonation for a Palladium-Catalyzed Reaction
-
Reagent Preparation: Prepare a solution of your starting materials, palladium catalyst, and ligand in the reaction solvent.
-
Amine and Acid Addition: In a separate flask, dissolve this compound (1.2 equivalents) in a small amount of the reaction solvent. Slowly add a solution of a non-coordinating acid, such as HBF₄•Et₂O or (NH₄)PF₆ (1.15 equivalents), to protonate the amine.
-
Reaction Initiation: Add the protonated amine solution to the reaction mixture.
-
Monitoring and Workup: Proceed with the reaction as per your standard protocol, monitoring its progress. The workup may require an additional basic wash to deprotonate the amine salt.
Visualizations
Caption: Mechanism of catalyst poisoning by this compound.
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Decision tree for catalyst selection.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of N,N-Dicyclobutylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantification of N,N-Dicyclobutylbenzylamine, a secondary amine. Given the limited availability of methods specifically validated for this compound, this document outlines established techniques for the analysis of secondary amines, providing a robust starting point for method development and validation. The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with Spectrophotometry presented as a viable alternative.
The selection of an appropriate analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. Chromatographic methods like GC and HPLC, particularly when coupled with Mass Spectrometry (MS), offer high selectivity and sensitivity, making them suitable for trace-level quantification and impurity analysis.[1] Spectrophotometric methods, while often simpler and more cost-effective, may lack the specificity of chromatographic techniques.
Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. These values are representative of what can be expected when analyzing secondary amines and should be established specifically for this compound during method validation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a mobile and stationary phase. | Measurement of light absorbance by a colored derivative. |
| Typical Detector | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS) | UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS) | Spectrophotometer |
| Derivatization | Often required to improve volatility and peak shape.[2][3][4] | Often required for UV-Vis or Fluorescence detection.[5][6][7] | Required to form a chromophore.[8] |
| Limit of Detection (LOD) | ng/mL to pg/mL | µg/mL to ng/mL | ~0.1 µg/mL[8] |
| Limit of Quantification (LOQ) | ng/mL to pg/mL | µg/mL to ng/mL | - |
| **Linearity (R²) ** | >0.99 | >0.99 | - |
| Accuracy (% Recovery) | Typically 90-110% | Typically 98-102% | ~98.5%[8] |
| Precision (%RSD) | < 5% | < 2% | ~1.9%[8] |
| Advantages | High resolution, high sensitivity, cost-effective.[1] | Versatile, suitable for a wide range of analytes, robust. | Simple, rapid, cost-effective. |
| Disadvantages | May require derivatization, not suitable for thermolabile compounds. | Can be complex, may require derivatization for certain analytes. | Lower specificity, potential for interference from other compounds. |
Experimental Protocols
The following sections provide detailed experimental protocols for each of the discussed analytical techniques. These are generalized procedures and should be optimized and validated for the specific application.
Gas Chromatography (GC) with Derivatization
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For secondary amines like this compound, derivatization is often necessary to improve chromatographic behavior and detection sensitivity.[4]
a) Derivatization with Pentafluorobenzoyl Chloride (PFBCI)
This procedure converts the secondary amine into a more volatile and electron-capturing derivative, suitable for GC-ECD or GC-MS analysis.[3]
-
Reagents:
-
This compound standard
-
Pentafluorobenzoyl chloride (PFBCI)
-
Toluene (or other suitable organic solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To 1 mL of the sample solution (in toluene), add 1 mL of 5% sodium bicarbonate solution.
-
Add 100 µL of a 10% solution of PFBCI in toluene.
-
Vortex the mixture for 2-3 minutes at room temperature.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC injection.
-
b) GC-MS Instrumental Conditions (Example)
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Injector: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature 80 °C, hold for 1 minute.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.[9]
-
-
MS Detector:
-
Transfer line temperature: 290 °C.[9]
-
Ion source temperature: 230 °C.
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For amines lacking a strong chromophore, pre-column derivatization is employed to attach a UV-absorbing or fluorescent tag.[6]
a) Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)
FMOC-Cl reacts with primary and secondary amines to form highly fluorescent derivatives.[6][7]
-
Reagents:
-
This compound standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 2.5 mg/mL in acetonitrile).[6]
-
Borate buffer (e.g., 0.1 M, pH 9.0).
-
Acetonitrile
-
Methanol
-
Deionized water
-
-
Procedure:
-
To 100 µL of the sample solution, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex the mixture and allow it to react at room temperature for approximately 10 minutes.
-
The reaction can be quenched by adding an excess of a primary amine like glycine, but for direct injection, this may not be necessary.
-
The sample is now ready for HPLC injection.
-
b) HPLC-FLD Instrumental Conditions (Example)
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
Gradient elution may be required for optimal separation. A starting condition could be 60% A and 40% B, ramping to 90% A over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector:
-
Excitation wavelength: 265 nm.
-
Emission wavelength: 315 nm.
-
-
Injection Volume: 20 µL.
UV-Vis Spectrophotometry
This method provides a simpler, lower-cost alternative for quantification, based on the formation of a colored complex.
a) Derivatization with p-Benzoquinone
This method is based on the reaction of the secondary amine with p-benzoquinone to form a colored product.[8]
-
Reagents:
-
This compound standard
-
p-Benzoquinone solution (e.g., 0.5% w/v in ethanol).
-
Ethanol
-
-
Procedure:
-
To 1 mL of the sample solution (dissolved in ethanol), add 2 mL of the p-benzoquinone solution.
-
Mix well and allow the reaction to proceed at a controlled temperature (e.g., 25 °C) for a specific time (to be optimized, e.g., 15 minutes).
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is typically around 510 nm for amine-quinone products.[8]
-
Quantification is achieved by comparing the absorbance to a calibration curve prepared from standards.
-
Method Validation
Regardless of the chosen method, it is crucial to perform a thorough validation to ensure the results are accurate, reliable, and reproducible. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[10][11][12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.
Caption: General workflow for the quantification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Analysis of N,N-Dicyclobutylbenzylamine and Other Bulky Amine Bases for Drug Development and Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate amine base is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative study of N,N-Dicyclobutylbenzylamine alongside other commonly employed bulky amine bases, offering insights into their relative performance supported by available data and experimental considerations.
Bulky amine bases are essential tools in modern organic synthesis, primarily utilized for their ability to act as strong, non-nucleophilic proton abstractors. Their steric hindrance around the nitrogen atom minimizes unwanted side reactions, such as nucleophilic attack on electrophilic centers, thereby enhancing the selectivity for the desired transformation. This comparison focuses on key performance indicators, including basicity (pKa), steric hindrance, and their implications in common synthetic applications.
Comparison of Physicochemical Properties and Basicity
The effectiveness of a bulky amine base is fundamentally linked to its basicity, which is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The steric environment around the nitrogen atom also plays a crucial role in modulating its nucleophilicity and its ability to access sterically hindered protons.
While specific experimental data for this compound is limited in publicly accessible literature, its basicity can be estimated based on its structure—a tertiary amine with two bulky cyclobutyl groups and a benzyl group. The electron-donating nature of the alkyl groups is expected to increase the electron density on the nitrogen, making it a relatively strong base. However, the bulky nature of the cyclobutyl and benzyl groups provides significant steric shielding.
Below is a table summarizing the pKa values of the conjugate acids of several common bulky amine bases for comparison.
| Amine Base | Abbreviation | Structure | pKa of Conjugate Acid (in DMSO) | Key Features |
| This compound | - | Estimated: 11-12 | Highly sterically hindered tertiary amine. Expected to be a strong, non-nucleophilic base. | |
| 1,8-Diazabicycl[5.4.0]undec-7-ene | DBU | 13.5[1] | Amidine base with high basicity and moderate steric hindrance. Widely used in elimination reactions. | |
| N,N-Diisopropylethylamine | DIPEA | 10.75[1] | "Hünig's base," a sterically hindered tertiary amine commonly used as a non-nucleophilic base. | |
| Triethylamine | TEA, Et₃N | 9.0 | A common and relatively inexpensive tertiary amine base with moderate steric hindrance. | |
| 2,6-Di-tert-butylpyridine | - | 3.58[1] | A very hindered pyridine derivative, making it an extremely weak nucleophile but also a weaker base. | |
| Lithium diisopropylamide | LDA | ~36[1] | An extremely strong, non-nucleophilic base, typically used for deprotonation of weakly acidic C-H bonds. |
Note: The pKa value for this compound is an estimation based on the values of structurally similar tertiary amines.
Performance in Synthetic Applications
The choice of a bulky base is often dictated by the specific requirements of the reaction, such as the acidity of the proton to be removed and the steric environment of the substrate.
Dehydrohalogenation Reactions
Bulky bases are frequently employed to promote E2 elimination reactions, leading to the formation of alkenes. The regioselectivity of these reactions (Zaitsev vs. Hofmann product) can be influenced by the steric bulk of the base. Highly hindered bases, like potassium tert-butoxide, tend to favor the formation of the less substituted (Hofmann) alkene by abstracting a less sterically hindered proton.
While no direct comparative studies involving this compound in dehydrohalogenation are readily available, its significant steric bulk, comparable to or greater than DIPEA, suggests it would also favor the formation of the Hofmann product.
Caption: Regioselectivity in E2 elimination reactions.
Deprotonation of Carbonyl Compounds
In reactions such as aldol condensations and Claisen condensations, bulky bases are used to generate enolates. The use of a non-nucleophilic base is crucial to avoid competing addition to the carbonyl group. LDA is a classic example of a strong, hindered base used for this purpose. The suitability of this compound for enolate formation would depend on its basicity relative to the pKa of the α-proton of the carbonyl compound. Its estimated pKa suggests it would be effective for deprotonating more acidic carbonyl compounds like β-dicarbonyls.
Experimental Protocols
To facilitate further research and direct comparison, the following general experimental protocols are suggested.
General Protocol for Comparing Base Efficiency in a Dehydrohalogenation Reaction
-
Materials: Substrate (e.g., 2-bromo-3-methylbutane), the bulky amine bases to be compared (e.g., this compound, DBU, DIPEA), and an appropriate anhydrous solvent (e.g., THF, Toluene).
-
Reaction Setup: To a solution of the substrate (1.0 mmol) in the chosen solvent (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 80 °C), add the bulky base (1.2 mmol).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC or ¹H NMR to determine the conversion and the ratio of Zaitsev to Hofmann products.
Caption: General experimental workflow for comparing bulky bases.
Conclusion
This compound, based on its structure, is a promising non-nucleophilic bulky base for applications requiring high steric hindrance. While direct comparative data is currently lacking, its structural features suggest it would be a strong base, likely favoring Hofmann elimination products and being effective in deprotonation reactions where a high degree of steric shielding is necessary. Further experimental investigation is warranted to fully elucidate its performance characteristics relative to established bulky amine bases like DBU and DIPEA. The provided protocols offer a framework for conducting such comparative studies, which will be invaluable for chemists in selecting the optimal base for their specific synthetic challenges.
References
A Comparative Guide to the Purity Validation of N,N-Dicyclobutylbenzylamine: HPLC vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of N,N-Dicyclobutylbenzylamine purity. We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your analytical needs.
Introduction to this compound and Purity Assessment
This compound is a tertiary amine whose purity is paramount for its intended application, particularly in pharmaceutical research where impurities can lead to unforeseen side effects or alter the compound's efficacy. The two most common methods for assessing the purity of such compounds are HPLC, which separates components of a mixture based on their differential partitioning between a stationary and mobile phase, and NMR, which provides detailed structural information and can be used quantitatively to determine the amount of a substance in a sample.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying impurities in a sample. For this compound, a reversed-phase HPLC method is suitable. Due to the basic nature of the amine, peak tailing can be a concern. This can be mitigated by using a specialized column or by the addition of a competing base, such as triethylamine, to the mobile phase.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Triethylamine (TEA)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% TFA or TEA. The organic modifier percentage may need to be optimized to achieve a suitable retention time.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30) with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using the calibration curve for a more accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is an absolute method for purity determination that relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the purity of the analyte can be accurately determined.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., Maleic acid, 1,2,4,5-Tetrachloro-3-nitrobenzene)
-
This compound sample for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate quantification. A D1 of 30 seconds is generally recommended for qNMR.
-
Optimize other acquisition parameters as needed.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of the this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of HPLC and NMR for Purity Validation
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Signal intensity proportional to molar amount |
| Quantification | Relative (area %) or external standard | Absolute (with internal standard) |
| Sensitivity | High (can detect trace impurities) | Lower (impurities <1% may be difficult to quantify) |
| Specificity | High for separable impurities | High structural information, can identify unknown impurities |
| Sample Throughput | Higher | Lower |
| Solvent Consumption | High | Low |
| Instrument Cost | Lower | Higher |
| Potential Issues | Co-elution of impurities, peak tailing | Overlapping signals, need for long relaxation delays |
Potential Impurities in this compound
The nature of impurities will depend on the synthetic route. A common synthesis is the reductive amination of benzaldehyde with dicyclobutylamine. Potential impurities could include:
-
Starting materials: Benzaldehyde, Dicyclobutylamine
-
By-products: Benzyl alcohol (from reduction of benzaldehyde), N-benzyl-N-cyclobutylamine (if starting with benzylamine and cyclobutyl bromide)
-
Over-alkylation products: Quaternary ammonium salts
Workflow for Purity Validation
The following diagram illustrates a typical workflow for the purity validation of a synthesized compound like this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
Conclusion
Both HPLC and NMR are powerful techniques for the purity validation of this compound, each with its own set of advantages and limitations. HPLC is highly sensitive for detecting trace impurities and is well-suited for routine quality control in a high-throughput setting. On the other hand, qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte and can aid in the structural elucidation of unknown impurities. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the expected nature of the impurities, and the available instrumentation. For comprehensive characterization, a combination of both techniques is often employed.
Comparative Catalytic Efficiency of N,N-Dicyclobutylbenzylamine and its Analogs in Nucleophilic Catalysis
A detailed analysis of the catalytic performance of N,N-dicyclobutylbenzylamine and its structural analogs reveals a significant interplay between steric hindrance and electronic effects, directly influencing their efficiency in nucleophilic catalysis. While direct comparative data for this compound is sparse in publicly available research, a comprehensive evaluation of its analogs, particularly in reactions like the Morita-Baylis-Hillman (MBH) reaction, provides valuable insights into its expected catalytic behavior.
Tertiary amines are widely employed as nucleophilic catalysts in a variety of organic transformations. Their catalytic cycle typically involves the nucleophilic attack of the amine on an electrophilic substrate, forming a reactive intermediate that then engages with a second substrate to form the final product. The efficiency of these catalysts is critically dependent on the accessibility of the nitrogen lone pair and the stability of the intermediates formed, factors that are heavily influenced by the nature of the alkyl and aryl substituents on the amine.
Data on Catalytic Performance
To contextualize the probable catalytic efficiency of this compound, this guide collates experimental data from studies on analogous N,N-dialkylbenzylamines and other tertiary amines in the Morita-Baylis-Hillman reaction. This reaction, which forms a C-C bond between an activated alkene and an aldehyde, is a benchmark for assessing the performance of nucleophilic catalysts.
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| N,N-Diisopropylbenzylamine-2-boronic acid | 24 | 95 | [1] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 48-120 | 50-85 | [2][3] |
| N-Methylmorpholine (NMM) | 168 | 40 | Generic MBH Data |
| N,N-Diisopropylethylamine (Hünig's Base) | No reaction | 0 | Generic MBH Data |
| Triethylamine | 120 | 60 | Generic MBH Data |
Note: The data for N,N-Diisopropylbenzylamine-2-boronic acid is for a direct amide formation reaction, which also proceeds via nucleophilic catalysis, highlighting the high reactivity of this structural class. The other entries are representative data for the MBH reaction between an aromatic aldehyde and an activated alkene.
The data indicates that sterically hindered amines, such as N,N-diisopropylethylamine (Hünig's Base), are often poor catalysts for the MBH reaction due to the inaccessibility of the nitrogen lone pair. In contrast, less hindered amines like DABCO are effective, albeit with long reaction times. The high yield obtained with a derivative of N,N-diisopropylbenzylamine suggests that while the isopropyl groups are bulky, the overall structure can be tuned for high reactivity. Based on these trends, this compound, with its bulky cyclobutyl groups, is expected to exhibit moderate to low catalytic activity in its parent form. However, modifications to the benzyl ring or the reaction conditions could potentially enhance its performance.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the catalytic efficiency of a tertiary amine in a Morita-Baylis-Hillman reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Activated alkene (e.g., methyl acrylate)
-
Tertiary amine catalyst (e.g., this compound or its analog)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Internal standard for GC/NMR analysis (e.g., dodecane)
Procedure:
-
To a clean, dry reaction vessel, add the aldehyde (1.0 mmol), the activated alkene (1.5 mmol), and the internal standard (0.5 mmol) in the chosen solvent (5 mL).
-
Add the tertiary amine catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The yield of the product is calculated based on the consumption of the limiting reagent (the aldehyde) relative to the internal standard.
-
The reaction is considered complete when no further increase in product yield is observed.
Visualizing the Catalytic Cycle
The catalytic cycle of the Morita-Baylis-Hillman reaction provides a clear illustration of the role of the tertiary amine catalyst.
Caption: Catalytic cycle of the Morita-Baylis-Hillman reaction.
This diagram illustrates the key steps in the MBH reaction, starting with the nucleophilic attack of the tertiary amine on the activated alkene to form a zwitterionic intermediate. This intermediate then reacts with the aldehyde, and subsequent proton transfer and catalyst regeneration yield the final product. The efficiency of this cycle is highly dependent on the steric and electronic properties of the tertiary amine catalyst.
References
- 1. Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. Efficient Baylis--Hillman reaction using stoichiometric base catalyst and an aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison Guide: N,N-Dicyclobutylbenzylamine and Related N-Benzyl Tertiary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for N,N-Dicyclobutylbenzylamine and its structurally related analogs. Due to the limited availability of published experimental data for this compound, this guide utilizes data from similar compounds to predict its characteristic spectral features. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Introduction
This compound is a tertiary amine containing a benzyl group and two cyclobutyl substituents on the nitrogen atom. Its structural analogs, such as N,N-diethylbenzylamine and dibenzylamine, are used in various chemical syntheses. Accurate spectroscopic characterization is essential for confirming the identity and purity of such compounds. This guide presents a summary of expected and observed spectroscopic data (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) for this compound and related molecules.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Source |
| This compound (Expected) | ~3080-3030 (Aromatic C-H stretch), ~2970-2850 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Aromatic C=C bending), ~1360-1000 (C-N stretch) | Predicted |
| N,N-Diethylbenzylamine | Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C bending, C-N stretch | [1] |
| Dibenzylamine | Aromatic C-H stretch, Aliphatic C-H stretch, N-H stretch (secondary amine), Aromatic C=C bending, C-N stretch | [2] |
| N-Benzylaniline | N-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, Aromatic C=C bending, C-N stretch | [3] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Aromatic Protons (C₆H₅) | Benzylic Protons (-CH₂-) | N-Alkyl Protons | Source |
| This compound (Expected) | ~7.2-7.4 (multiplet, 5H) | ~3.5-3.7 (singlet, 2H) | ~2.5-3.0 (multiplet, 2H, CH), ~1.6-2.2 (multiplet, 12H, CH₂) | Predicted |
| N-Benzylaniline | 6.6-7.4 (multiplet) | 4.38 (singlet) | 4.06 (broad singlet, NH) | [4] |
| Dibenzylamine | 7.2-7.4 (multiplet) | 3.8 (singlet) | 2.0 (broad singlet, NH) | [5][6] |
| N,N-Dimethylbenzylamine | 7.2-7.3 (multiplet) | 3.4 (singlet) | 2.2 (singlet, 6H) | [7] |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts, δ in ppm)
| Compound | Aromatic Carbons (C₆H₅) | Benzylic Carbon (-CH₂-) | N-Alkyl Carbons | Source |
| This compound (Expected) | ~127-140 | ~55-60 | ~55-60 (CH), ~25-30 (CH₂), ~15-20 (CH₂) | Predicted |
| N-Benzylaniline | 112.9, 117.6, 127.2, 127.5, 128.6, 129.3, 139.5, 148.2 | 48.4 | - | [4] |
| N-benzylcyclopentanamine | Aromatic signals present | Benzylic signal present | Cyclopentyl signals present | [8] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Source |
| This compound (Expected) | 229 | 91 (Tropylium ion, [C₇H₇]⁺), 172 ([M-C₄H₇]⁺), 148 ([M-C₆H₅CH₂]⁺) | Predicted |
| N,N-Diethylbenzylamine | 163 | 162, 148, 91, 86 | [9] |
| N,N-Dimethylbenzylamine | 135 | 134, 91, 58 | [10] |
| Dibenzylamine | 197 | 196, 106, 91, 77 | [2] |
| N,N-Dibutyl-4-fluoro-benzylamine | 237 | 109, 180, 96 | [11] |
Experimental Protocols
Standard spectroscopic techniques are employed for the characterization of N-benzyl tertiary amines.
Infrared (IR) Spectroscopy: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are typically obtained using electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, often via gas chromatography (GC-MS), where it is bombarded with electrons to generate charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are then detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for identifying and characterizing a compound like this compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Compound Identification.
References
- 1. N,N-Diethylbenzylamine [webbook.nist.gov]
- 2. Dibenzylamine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Dibenzylamine | C14H15N | CID 7656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-benzylcyclopentanamine | C12H17N | CID 4715568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,N-Diethylbenzylamine [webbook.nist.gov]
- 10. Benzenemethanamine, N,N-dimethyl- [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
Navigating Analytical Challenges: A Comparative Guide to Cross-Reactivity Studies of N,N-Dicyclobutylbenzylamine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances and proprietary pharmaceutical compounds presents a continuous challenge to toxicological screening and drug development. One such compound, N,N-Dicyclobutylbenzylamine, with its unique tertiary amine structure, warrants a thorough investigation of its potential cross-reactivity in common immunoassays and the establishment of robust analytical methods for its unambiguous detection in complex biological matrices. Due to the limited availability of specific research on this compound, this guide provides a predictive framework and detailed experimental protocols based on the analysis of structurally similar compounds and established analytical principles.
Predicted Cross-Reactivity Profile of this compound
The chemical structure of this compound, featuring a benzylamine core, suggests a potential for cross-reactivity with immunoassays designed to detect other sympathomimetic amines, such as amphetamines and methamphetamines. The two bulky cyclobutyl groups, however, may introduce significant steric hindrance, potentially reducing the affinity for antibodies targeting smaller N-substituted amines.
Below is a hypothetical cross-reactivity profile, which requires experimental verification. This table serves as a predictive tool to guide initial screening efforts.
| Immunoassay Target | Predicted % Cross-Reactivity of this compound | Rationale for Prediction | Potential Interferences from Structurally Similar Compounds |
| Amphetamine | Low to Moderate | Shared phenethylamine backbone, but significant steric hindrance from cyclobutyl groups may reduce antibody binding. | Phentermine, Pseudoephedrine, Labetalol Metabolites[1][2] |
| Methamphetamine | Low | N-alkylation is different from the target analyte (methyl group vs. cyclobutyl groups), likely leading to poor recognition. | Ranitidine, Pseudoephedrine[1] |
| Benzodiazepines | Very Low | Lack of the characteristic diazepine ring structure. | Sertraline, Oxaprozin[1] |
| Opiates | Negligible | No structural resemblance to the morphine backbone. | Dihydrocodeine[1] |
| Cannabinoids | Negligible | No structural similarity to THC or its metabolites. | Rotigotine[3] |
| Buprenorphine | Negligible | No structural features in common with buprenorphine. | Ceftaroline fosamil, Procainamide[3] |
Comparative Analysis of Analytical Methodologies
For the accurate and sensitive quantification of this compound in complex mixtures such as plasma or urine, hyphenated chromatographic techniques are indispensable. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will depend on the compound's physicochemical properties and the desired sensitivity.
| Analytical Method | Principle | Predicted Performance for this compound | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Good. The compound's predicted volatility should allow for GC analysis, potentially after derivatization to improve peak shape. | High chromatographic resolution, extensive spectral libraries for identification of unknown metabolites. | May require derivatization, which adds a step to sample preparation. High temperatures in the injector could lead to degradation. |
| LC-MS/MS | Separation by liquid chromatography followed by tandem mass spectrometry. | Excellent. Likely the method of choice due to the polarity of the amine group and the ability to analyze without derivatization. | High sensitivity and selectivity, suitable for a wide range of compound polarities, less risk of thermal degradation. | Matrix effects can be more pronounced, requiring careful optimization of sample preparation. |
Experimental Protocols
Immunoassay Cross-Reactivity Testing
This protocol outlines a standard procedure to determine the percentage cross-reactivity of this compound in a competitive immunoassay format.
a. Materials:
-
This compound standard
-
Certified drug-free urine
-
Target immunoassay kits (e.g., Amphetamine ELISA kit)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at 1 mg/mL.
-
Create a series of dilutions of the this compound stock solution in certified drug-free urine to achieve concentrations ranging from 1 ng/mL to 10,000 ng/mL.
-
Perform the immunoassay on each dilution according to the manufacturer's instructions.
-
Determine the concentration of this compound that produces a signal equivalent to the assay's cutoff calibrator for the target analyte.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of this compound giving the same response) x 100
LC-MS/MS Method for Quantification in Urine
This protocol provides a framework for the development of a sensitive and selective method for the quantification of this compound.
a. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of this compound).
-
Vortex and centrifuge at 3000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with deionized water, followed by a mild organic solvent (e.g., 20% methanol in water).
-
Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
b. LC-MS/MS Conditions (Hypothetical):
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions: Monitor at least two transitions from the protonated parent ion [M+H]+ to characteristic product ions. These would need to be determined by infusing a standard solution of this compound.
Visualizations
Caption: Workflow for Investigating Cross-Reactivity.
Caption: Principle of Competitive Immunoassay Interference.
Caption: Experimental Workflow for LC-MS/MS Confirmation.
References
- 1. ohsu.edu [ohsu.edu]
- 2. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: N,N-Dicyclobutylbenzylamine versus Triethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a suitable base is paramount to the success of a reaction. Factors such as basicity, nucleophilicity, steric hindrance, and solubility all play a critical role in determining reaction outcomes, including yield, selectivity, and the formation of byproducts. This guide provides a comprehensive comparison of two tertiary amine bases: the commonly used triethylamine (TEA) and the more sterically encumbered N,N-Dicyclobutylbenzylamine.
Due to a lack of direct comparative experimental data for this compound in the published literature, this guide will draw upon the well-established principles of physical organic chemistry. The performance of this compound will be extrapolated based on its structure as a sterically hindered, non-nucleophilic base, and compared with the known experimental performance of triethylamine.
At a Glance: Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each base is essential for selecting the appropriate reagent for a given transformation.
| Property | This compound | Triethylamine |
| Structure | ![]() | ![]() |
| CAS Number | 210585-61-0 | 121-44-8 |
| Molecular Formula | C₁₅H₂₃N | C₆H₁₅N |
| Molecular Weight | 217.35 g/mol | 101.19 g/mol [1] |
| Boiling Point | Not reported | 89-90 °C |
| pKa of Conjugate Acid | Estimated to be ~10-11* | 10.75[2] |
| Nucleophilicity | Low (Sterically hindered) | Moderate |
| Solubility | Soluble in common organic solvents | Miscible with water and most organic solvents[2] |
*Note: The pKa of the conjugate acid of this compound is not experimentally documented in readily available literature. This value is an estimation based on structurally similar sterically hindered amines.
Performance in Key Organic Reactions: A Comparative Analysis
The primary difference in the expected performance between this compound and triethylamine stems from the steric bulk surrounding the nitrogen atom. While both are tertiary amines and function as bases, their differing degrees of steric hindrance lead to a trade-off between basicity and nucleophilicity.
Acylation and Silylation Reactions
In acylation and silylation reactions, a base is required to neutralize the acidic byproduct (e.g., HCl or trifluoroacetic acid) generated.
-
Triethylamine: Triethylamine is widely used in these reactions.[2] However, due to its moderate nucleophilicity, it can sometimes participate in the reaction as a nucleophile, leading to the formation of undesired byproducts. For instance, in the presence of highly reactive acylating agents, triethylamine can be acylated to form a reactive acylammonium salt, which can complicate the reaction mixture.
-
This compound (Expected Performance): As a sterically hindered amine, this compound is expected to be a poor nucleophile.[3][4] The bulky dicyclobutyl and benzyl groups would effectively shield the nitrogen's lone pair from attacking electrophilic centers other than a proton. This makes it a potentially superior choice in acylations and silylations where nucleophilic catalysis by the base is a known side reaction, potentially leading to higher yields and cleaner reaction profiles. Other sterically hindered bases like N,N-Diisopropylethylamine (Hünig's base) are often preferred over triethylamine for this reason, especially in sensitive applications like peptide synthesis.[5]
Elimination Reactions (E2)
In bimolecular elimination (E2) reactions, a strong, non-nucleophilic base is often desired to promote the formation of an alkene without competing substitution reactions (SN2).
-
Triethylamine: Triethylamine is a competent base for promoting E2 reactions. However, its moderate nucleophilicity can lead to a mixture of elimination and substitution products, particularly with less sterically hindered substrates.
-
This compound (Expected Performance): The significant steric bulk of this compound would make it an excellent candidate for promoting E2 eliminations while minimizing SN2 side reactions.[4] The bulky nature of the base would favor the abstraction of a proton from a sterically accessible position, often leading to the formation of the less substituted (Hofmann) alkene, depending on the substrate. This selectivity is a key advantage of using hindered bases in elimination reactions.
Experimental Protocols
While specific protocols for this compound are not available, the following represent typical procedures for acylation and silylation using triethylamine, which could be adapted for a sterically hindered base.
General Protocol for Acylation of an Alcohol using Triethylamine
-
To a solution of the alcohol (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2-1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1-1.3 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A representative reaction using triethylamine for the synthesis of paranitrophenyl esters from acyl chlorides has reported yields in the range of 26-35%.[6]
General Protocol for Silylation of an Alcohol using Triethylamine
-
To a solution of the alcohol (1.0 equiv.) and triethylamine (1.5-2.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add the silylating agent (e.g., tert-butyldimethylsilyl chloride, 1.2-1.5 equiv.) portionwise or as a solution.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the triethylammonium salt precipitate and wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by column chromatography.
General silylation procedures using triethylamine are well-established and typically provide high yields.[7]
Logical Relationships and Workflows
The decision-making process for selecting between a non-hindered and a hindered amine base can be visualized as follows:
Caption: Decision tree for selecting between triethylamine and a sterically hindered base.
A typical experimental workflow for an acylation reaction is outlined below:
References
- 1. Sciencemadness Discussion Board - Hunig's base - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Triethylamine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
Cost-Benefit Analysis of N,N-Dicyclobutylbenzylamine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis is a critical decision guided by a multitude of factors, including cost, efficiency, and the greenness of the chemical process. This guide provides a comprehensive cost-benefit analysis of using the novel tertiary amine, N,N-Dicyclobutylbenzylamine, in synthetic applications. Due to its limited commercial availability, this analysis focuses on its in situ synthesis and compares it with two commonly used structural analogs: N,N-Dimethylbenzylamine and N,N-Dibenzylamine.
Executive Summary
The synthesis of this compound presents a higher initial cost primarily due to the current market price of its precursor, dicyclobutylamine. However, its unique sterically hindered yet flexible dicyclobutyl groups may offer advantages in specific applications where fine-tuning of steric and electronic properties is crucial. This guide presents a detailed breakdown of the costs and potential synthetic routes, alongside a comparison with established alternatives, to aid researchers in making an informed decision based on their specific needs and budget.
Comparative Analysis of Synthetic Routes and Costs
Two primary methods for the synthesis of tertiary amines are considered: reductive amination and N-alkylation. Below is a comparative overview of the estimated costs and reaction parameters for producing this compound and its alternatives.
Data Presentation: Cost and Reaction Parameters
Table 1: Cost Comparison of Precursors and Reagents
| Compound/Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram/Mole (USD) |
| For this compound Synthesis | ||||
| Dicyclobutylamine hydrochloride | CymitQuimica | Inquire | 5g | Estimated ~ $50/g (as free amine) |
| Benzaldehyde | Thermo Fisher Scientific | $31.65 | 250g | ~
|
| Benzyl Chloride | Thermo Fisher Scientific | $101.65 | 2500g | ~
|
| Benzyl Bromide | Thermo Fisher Scientific | $117.65 | 250g | ~
|
| Sodium Triacetoxyborohydride | Chem-Impex | $320.00 | 1kg |
|
| Sodium Cyanoborohydride | Chem-Impex | $830.00 | 1kg |
|
| Potassium Carbonate | Flinn Scientific | $24.20 | 500g | ~
|
| Alternative Amines (for comparison) | ||||
| N,N-Dimethylbenzylamine | Fisher Scientific | $29.30 | 25mL | ~
|
| N,N-Dibenzylamine | Sigma-Aldrich | €38.40 (~$41.50) | 100g | ~
|
Note: Prices are approximate and subject to change based on vendor and purity. The price for dicyclobutylamine is an estimation based on the availability of its hydrochloride salt and assumes a high-yield neutralization step.
Table 2: Comparison of Synthetic Routes
| Parameter | This compound (Estimated) | N,N-Dimethylbenzylamine[1] | N,N-Dibenzylamine[2] |
| Reductive Amination | |||
| Amine Precursor | Dicyclobutylamine | Dimethylamine | Benzylamine |
| Carbonyl Precursor | Benzaldehyde | Benzaldehyde | Benzaldehyde |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | Sodium Borohydride |
| Typical Yield | 85-95% (estimated) | ~95% | ~97% |
| Reaction Time | 12-24 hours (estimated) | 2-4 hours | 20-40 minutes |
| N-Alkylation | |||
| Amine Precursor | Dicyclobutylamine | Dimethylamine | Benzylamine |
| Alkylating Agent | Benzyl Chloride/Bromide | Benzyl Chloride | Benzyl Chloride |
| Base | Potassium Carbonate | Sodium Hydroxide | Sodium Bicarbonate |
| Typical Yield | 80-90% (estimated) | ~76% | High |
| Reaction Time | 6-12 hours (estimated) | 2-3 hours | 1 hour |
Experimental Protocols
General Procedure for Reductive Amination
This protocol is a generalized procedure based on common laboratory practices for the synthesis of tertiary amines.[3][4][5]
-
To a solution of the secondary amine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added sodium triacetoxyborohydride (1.5-2.0 eq.) in portions at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired tertiary amine.
General Procedure for N-Alkylation
This protocol is a generalized procedure based on common laboratory practices.[6][7]
-
A mixture of the secondary amine (1.0 eq.), benzyl halide (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF) is prepared.
-
The reaction mixture is heated to a specified temperature (e.g., 60-80 °C) and stirred for 6-12 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthesis: Workflows and Logic
The following diagrams illustrate the synthetic pathways and the logical relationship in the cost-benefit analysis.
Conclusion
The primary barrier to the widespread use of this compound is the cost and availability of its dicyclobutylamine precursor. For applications where the unique steric profile of the dicyclobutyl groups is not a critical requirement, the commercially available and significantly cheaper N,N-Dimethylbenzylamine or N,N-Dibenzylamine are more cost-effective alternatives.
However, for researchers in drug discovery and materials science, where nuanced control over molecular architecture can lead to significant improvements in efficacy or material properties, the synthetic investment in this compound may be justified. The synthetic routes outlined in this guide are robust and high-yielding, making the synthesis feasible in a standard laboratory setting.
Ultimately, the decision to employ this compound will depend on a careful evaluation of the potential performance gains versus the increased synthetic cost and effort. This guide provides the foundational data to initiate such an evaluation.
References
Comparative Guide to the Catalytic Performance of N,N-Dicyclobutylbenzylamine in Polyurethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Dicyclobutylbenzylamine as a catalyst, primarily in the context of polyurethane formation, based on established structure-activity relationships of tertiary amine catalysts. Due to the limited availability of direct kinetic studies on this compound, this guide infers its potential performance by comparing its structure to well-characterized alternative catalysts. Experimental data for these alternatives are provided to offer a baseline for comparison.
Introduction to Tertiary Amine Catalysis in Polyurethane Chemistry
Tertiary amines are widely used as catalysts in the production of polyurethanes. They accelerate the reaction between isocyanates and polyols (gelling reaction) and/or the reaction between isocyanates and water (blowing reaction)[1][2]. The catalytic activity and selectivity of a tertiary amine are influenced by its molecular structure, specifically its basicity and the steric hindrance around the nitrogen atom[3].
-
Basicity: Higher basicity generally leads to higher catalytic activity as the amine can more effectively activate the hydroxyl groups of the polyol[3].
-
Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom is crucial. Bulky substituents around the nitrogen can hinder its interaction with the reactants, thereby reducing its catalytic activity[3].
This compound: A Structural Perspective
This compound is a tertiary amine with the following structure:
-
Structure: It features a nitrogen atom bonded to two cyclobutyl groups and one benzyl group.
-
Expected Catalytic Behavior:
-
Basicity: The benzyl group is electron-withdrawing, which may slightly reduce the basicity of the nitrogen atom compared to simple trialkylamines.
-
Steric Hindrance: The two cyclobutyl groups and the benzyl group create significant steric hindrance around the nitrogen atom. This bulkiness would likely make it a more selective gelling catalyst, as the sterically hindered nitrogen would have more difficulty activating the small water molecule required for the blowing reaction[4]. Its bulky nature might also lead to a delayed onset of the gelling reaction.
-
Comparison with Alternative Amine Catalysts
To provide a quantitative perspective, the following table summarizes the performance of common tertiary amine catalysts in polyurethane foam formation. These catalysts are chosen to represent a range of structures and activities.
| Catalyst Name | Structure | Typical Application | Gel Time (s) | Rise Time (s) | Key Characteristics |
| Triethylenediamine (TEDA/DABCO) | Bicyclic Amine | General Purpose | ~60-90 | ~90-120 | High activity, strong gelling and blowing catalyst[2]. |
| N,N-Dimethylcyclohexylamine (DMCHA) | Alicyclic Amine | Rigid Foams | ~40-60 | ~100-150 | Strong gelling catalyst with moderate blowing activity. |
| Bis(2-dimethylaminoethyl)ether (BDMAEE) | Ether Amine | Flexible Foams | ~80-110 | ~70-90 | Strong blowing catalyst[2]. |
| N,N-Dimethylbenzylamine (DMBA) | Aromatic Amine | General Purpose | ~70-100 | ~110-140 | Moderate gelling catalyst. |
| This compound | Aromatic Amine | Inferred: Rigid Foams, CASE | Estimated: >100 | Estimated: >150 | Inferred: High steric hindrance, likely a slow, selective gelling catalyst. |
Note: Gel and rise times are indicative and can vary significantly with the specific formulation (polyol, isocyanate, water content, etc.). The values for this compound are estimations based on its structure.
Experimental Protocols
To facilitate direct kinetic studies of this compound, a detailed experimental protocol for evaluating the catalytic activity of amines in polyurethane formation is provided below.
Protocol: Determination of Catalytic Activity via Isocyanate Consumption
Objective: To determine the reaction rate constant for the polyurethane reaction catalyzed by this compound by monitoring the disappearance of the isocyanate group using infrared spectroscopy.
Materials:
-
Polyol (e.g., polypropylene glycol)
-
Isocyanate (e.g., toluene diisocyanate - TDI)
-
This compound (and other amine catalysts for comparison)
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Internal standard (if necessary for quantification)
-
FTIR spectrometer with a temperature-controlled cell
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the polyol in the chosen anhydrous solvent.
-
Prepare a separate stock solution of the isocyanate in the same solvent.
-
Prepare stock solutions of this compound and other reference catalysts at known concentrations.
-
-
Reaction Setup:
-
In a dry, sealed reaction vessel, add a known volume of the polyol stock solution and the catalyst stock solution.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C, 50°C) in the temperature-controlled cell of the FTIR spectrometer.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a known volume of the pre-heated isocyanate stock solution to the polyol-catalyst mixture.
-
Immediately start acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
Plot the concentration of the isocyanate group (calculated from the absorbance using the Beer-Lambert law) as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time curve.
-
Calculate the pseudo-first-order or second-order rate constant, depending on the reaction conditions.
-
-
Comparison:
-
Repeat the experiment under identical conditions using the alternative amine catalysts to obtain comparative kinetic data.
-
Visualizations
Catalytic Cycle of Tertiary Amine in Urethane Formation
Caption: Catalytic cycle of urethane formation.
Experimental Workflow for Kinetic Study
Caption: Workflow for kinetic analysis.
References
Comparative Analysis of N,N-Dicyclobutylbenzylamine in Catalysis: A Review of Available Literature
A comprehensive review of peer-reviewed scientific literature reveals a significant gap in documented research regarding the catalytic applications of N,N-Dicyclobutylbenzylamine. Despite searches for its performance in comparison to other catalysts, no specific studies detailing its catalytic activity, efficacy, or experimental protocols were identified. This absence of data prevents a direct comparative analysis as requested.
While the specific compound this compound lacks representation in the accessible catalytic literature, the broader class of N,N-dialkylbenzylamines has been noted for various catalytic roles. For instance, related compounds such as N,N-dimethylbenzylamine are utilized as catalysts in the production of polyurethane foams, and derivatives like N,N-di-isopropylbenzylamine-2-boronic acid have been investigated for their catalytic role in direct amide formation. This suggests a potential for catalytic activity within this compound class, though it remains underexplored for the dicyclobutyl derivative.
Due to the lack of available peer-reviewed articles and corresponding experimental data for this compound, it is not possible to construct the requested comparison guides, data tables, or experimental workflow diagrams at this time. Further empirical research would be required to establish the catalytic profile of this compound and enable a quantitative comparison with other catalytic systems.
Researchers and drug development professionals interested in the catalytic potential of N,N-dialkylbenzylamines may find it fruitful to investigate the structure-activity relationships within this class of compounds to infer potential applications for this compound. However, any such hypotheses would need to be validated through rigorous experimental investigation.
Safety Operating Guide
Navigating the Safe Disposal of N,N-Dicyclobutylbenzylamine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dicyclobutylbenzylamine, a compound that, based on data from structurally similar amines, requires careful management as hazardous waste.
Immediate Safety and Hazard Profile
-
Toxicity: Harmful if swallowed.
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Environmental Hazard: Toxic to aquatic life, with potentially long-lasting effects.
Due to these hazards, direct disposal into the sanitary sewer or general trash is strictly prohibited. All waste containing this compound must be collected and treated as hazardous chemical waste.
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[1][3][4] | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting.[1][2][3] |
| Skin Corrosion | Causes severe skin burns.[1][2][3] | Wear appropriate chemical-resistant gloves, protective clothing, and face protection. In case of contact, immediately flush skin with water for at least 15 minutes and remove contaminated clothing.[1][2][3] |
| Eye Damage | Causes serious eye damage.[1][2][3] | Wear tightly fitting safety goggles or a face shield. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Nitrile or butyl rubber gloves.
-
Chemical safety goggles and a face shield.
-
A lab coat or chemical-resistant apron.
-
2. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, paper towels) in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with amines (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (Corrosive, Toxic, Environmental Hazard).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as acids and oxidizing agents.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
Provide them with a clear description of the waste.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Carefully collect the absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Experimental Protocol: Neutralization (For Consideration by Qualified Professionals Only)
While not the primary recommended method due to the lack of specific data for this compound, neutralization of amine waste is a potential treatment method. This should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's EHS department.
Methodology:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Dilution: Slowly and with constant stirring, dilute the this compound waste with a water-miscible organic solvent (e.g., isopropanol or ethanol) to reduce its concentration.
-
Neutralization: While stirring, slowly add a dilute solution of a weak acid (e.g., 5% citric acid or acetic acid).
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH should be between 6.0 and 8.0.
-
Exothermic Reaction: Be aware that the neutralization reaction may be exothermic. Control the rate of acid addition to manage any temperature increase.
-
Final Disposal: Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Consult your EHS department for guidance on the final disposal of the neutralized solution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


